2,4,4-Trimethyl-2-oxazoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 107049. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4,4-trimethyl-5H-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5-7-6(2,3)4-8-5/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRZMHNRCSIQFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(CO1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10170268 | |
| Record name | 4,5-Dihydro-2,4,4-trimethyloxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1772-43-6 | |
| Record name | 2,4,4-Trimethyl-2-oxazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1772-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dihydro-2,4,4-trimethyloxazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001772436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1772-43-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107049 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-Dihydro-2,4,4-trimethyloxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dihydro-2,4,4-trimethyloxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.638 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4,4-Trimethyl-2-oxazoline: Properties, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of 2,4,4-trimethyl-2-oxazoline, a heterocyclic compound with significant applications in organic synthesis and polymer chemistry. This document details its chemical and physical properties, spectroscopic data, and safety information. Furthermore, it presents a detailed experimental protocol for its synthesis and explores its role as a key building block, particularly in the derivatization of fatty acids and the formation of poly(2-oxazoline)s for biomedical applications. This guide is intended for researchers, scientists, and professionals in drug development and materials science.
Chemical and Physical Properties
This compound, identified by the CAS number 1772-43-6, is a colorless, clear liquid.[1] It is a stable compound under recommended storage conditions (4°C) and is characterized by its high flammability.[2] Its core structure consists of a five-membered oxazoline ring with three methyl group substituents. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1772-43-6 | [2] |
| Molecular Formula | C₆H₁₁NO | [2] |
| Molecular Weight | 113.16 g/mol | [2] |
| Appearance | Clear, colorless liquid | [1] |
| Purity | ≥98% | [2] |
| Boiling Point | 112-113 °C (lit.) | |
| Density | 0.887 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.4213 (lit.) | |
| Flash Point | 13 °C (55.4 °F) - closed cup | |
| Storage Temperature | 4°C | [2] |
| SMILES | CC1=NC(C)(C)CO1 | |
| InChI | 1S/C6H11NO/c1-5-7-6(2,3)4-8-5/h4H2,1-3H3 |
Spectroscopic Data
The structural characterization of this compound is well-documented through various spectroscopic techniques. The availability of this data is crucial for its identification and quality control in research and industrial settings.
Table 2: Spectroscopic Data for this compound
| Technique | Availability | Reference(s) |
| ¹H NMR | Spectrum available | [3] |
| ¹³C NMR | Spectrum available | [4] |
| Infrared (IR) Spectroscopy | Spectrum available | [5] |
| Mass Spectrometry (MS) | Spectrum available | [6] |
| Raman Spectroscopy | Data available | [3] |
Key characteristic signals in the IR spectrum include a strong C=N stretching vibration typical for the oxazoline ring, observed between 1600 and 1800 cm⁻¹.[7]
Synthesis and Experimental Protocols
The synthesis of 2-oxazoline rings is a well-established process in organic chemistry, generally involving the cyclization of a 2-amino alcohol with a carboxylic acid or its derivative.[8][9] For this compound, a common and efficient method is the thermal condensation of 2-amino-2-methyl-1-propanol with acetic acid.[10]
Experimental Protocol: Synthesis from 2-Amino-2-methyl-1-propanol and Acetic Acid
This protocol describes a plausible method for the synthesis of this compound based on established dehydrative cyclization reactions.[8]
Materials:
-
2-Amino-2-methyl-1-propanol
-
Glacial Acetic Acid
-
Toluene (or another suitable solvent for azeotropic water removal)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Round-bottom flask
Procedure:
-
Reaction Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Charging Reagents: To the flask, add equimolar amounts of 2-amino-2-methyl-1-propanol and glacial acetic acid. Add a sufficient volume of toluene to facilitate azeotropic removal of water.
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when water ceases to be collected.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by distillation under atmospheric or reduced pressure to yield the final this compound as a clear liquid. The purity can be confirmed using Gas Chromatography (GC) and the structure verified by NMR and IR spectroscopy.
References
- 1. 2-METHYL-2-OXAZOLINE(1120-64-5) 13C NMR spectrum [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound(1772-43-6) 1H NMR [m.chemicalbook.com]
- 4. This compound(1772-43-6) 13C NMR [m.chemicalbook.com]
- 5. This compound(1772-43-6) IR Spectrum [chemicalbook.com]
- 6. This compound(1772-43-6) MS [m.chemicalbook.com]
- 7. Comparison of Plasma-Polymerized Thin Films Deposited from 2-Methyl-2-oxazoline and 2-Ethyl-2-oxazoline: I Film Properties [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Oxazoline - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis and Characterization of 2,4,4-Trimethyl-2-oxazoline
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 2,4,4-trimethyl-2-oxazoline, a heterocyclic compound with applications in polymer chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data, and visual representations of key processes.
Synthesis of this compound
The synthesis of this compound can be achieved through the cyclization of an appropriate amino alcohol with a nitrile. A common and effective method involves the reaction of 2-amino-2-methyl-1-propanol with acetonitrile. This reaction is often catalyzed to achieve good to excellent yields under mild conditions.[1]
Proposed Synthetic Pathway
A plausible synthetic route for this compound is the metal-catalyzed reaction between acetonitrile and 2-amino-2-methyl-1-propanol. Copper-NHC (N-Heterocyclic Carbene) complexes have been reported to be effective catalysts for the synthesis of 2-substituted oxazolines from nitriles and amino alcohols under mild conditions.[1]
Experimental Protocol
The following is a proposed experimental protocol based on general methods for the synthesis of 2-oxazolines.[1]
Materials:
-
Acetonitrile
-
2-Amino-2-methyl-1-propanol
-
Copper(I) catalyst precursor (e.g., [Cu(IPr)Cl])
-
N-Heterocyclic carbene ligand (e.g., IPr: 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add the copper(I) catalyst precursor and the N-heterocyclic carbene ligand in anhydrous toluene.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
-
Add 2-amino-2-methyl-1-propanol to the reaction mixture, followed by an excess of acetonitrile.
-
Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the catalyst.
-
The solvent and excess acetonitrile are removed under reduced pressure.
-
The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.
Characterization
The characterization of this compound involves the determination of its physical properties and the analysis of its chemical structure using various spectroscopic techniques.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁NO | [2] |
| Molecular Weight | 113.16 g/mol | [2] |
| Appearance | Clear colourless liquid | [3] |
| Boiling Point | 112-113 °C | [4] |
| Density | 0.887 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.4213 | [4] |
| CAS Number | 1772-43-6 | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of the synthesized this compound.
-
¹H NMR: The proton NMR spectrum provides information about the different types of protons and their neighboring environments in the molecule.
-
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the structure.[5]
| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.2 | s | 6H | C(CH₃)₂ | |
| ~1.9 | s | 3H | C=N-CH₃ | |
| ~3.8 | s | 2H | O-CH₂ |
| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) | Assignment |
| ~14 | C=N-C H₃ | |
| ~28 | C(C H₃)₂ | |
| ~67 | C (CH₃)₂ | |
| ~78 | O-C H₂ | |
| ~165 | C =N |
Note: The exact chemical shifts may vary slightly depending on the solvent and the specific instrument used. The values presented are approximate based on typical ranges for similar structures.
The IR spectrum is used to identify the functional groups present in the molecule. The characteristic absorption bands for 2-oxazolines are a strong C=N stretching vibration and C-O stretching vibrations.[4]
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (alkane) | 2850-3000 | Medium-Strong |
| C=N stretch (oxazoline ring) | 1650-1680 | Strong |
| C-O stretch (oxazoline ring) | 1000-1250 | Strong |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) is expected at m/z = 113. Fragmentation of oxazoline rings typically involves cleavage adjacent to the ring oxygen and nitrogen atoms.[6]
Characterization Workflow
The following diagram illustrates a typical workflow for the characterization of synthesized this compound.
References
Spectroscopic and Synthetic Profile of 2,4,4-Trimethyl-2-oxazoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data (NMR and IR) for the heterocyclic compound 2,4,4-trimethyl-2-oxazoline. Detailed experimental protocols for its synthesis and the acquisition of spectroscopic data are also presented. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and materials science.
Spectroscopic Data
The structural elucidation of this compound is supported by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The key quantitative data from these analyses are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound were recorded in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.25 | s | 6H | C(4)-(CH ₃)₂ |
| 1.95 | s | 3H | C(2)-CH ₃ |
| 3.88 | s | 2H | -CH ₂-O- |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 13.7 | C(2)-C H₃ |
| 28.3 | C(4)-(C H₃)₂ |
| 67.0 | C (4) |
| 79.2 | C (5)H₂ |
| 165.0 | C (2) |
Infrared (IR) Spectroscopy
The IR spectrum of liquid this compound reveals characteristic absorption bands corresponding to its functional groups.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2965 | Strong | C-H stretch (alkane) |
| 1670 | Strong | C=N stretch (imine) |
| 1365 | Medium | C-H bend (gem-dimethyl) |
| 1230 | Strong | C-O stretch |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the cyclization of an N-(2-hydroxy-1,1-dimethylethyl)acetamide, which can be formed from the reaction of 2-amino-2-methyl-1-propanol with an acetylating agent. A generalized procedure is outlined below.
Materials:
-
2-Amino-2-methyl-1-propanol
-
Acetic anhydride or Acetyl chloride
-
A suitable dehydrating agent (e.g., thionyl chloride, sulfuric acid)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Base (e.g., triethylamine, pyridine), if using acetyl chloride
Procedure:
-
N-Acetylation: To a solution of 2-amino-2-methyl-1-propanol in an anhydrous solvent, an equimolar amount of the acetylating agent (and base, if necessary) is added dropwise at 0 °C. The reaction is stirred and allowed to warm to room temperature.
-
Cyclization: The resulting N-(2-hydroxy-1,1-dimethylethyl)acetamide intermediate is then treated with a dehydrating agent to induce cyclization. The reaction mixture is typically heated under reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the excess reagents are quenched. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by distillation to yield this compound.
Caption: Synthesis of this compound.
Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.[1] The sample is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is obtained, often requiring a larger number of scans due to the lower natural abundance of the ¹³C isotope.
IR Spectroscopy: The IR spectrum of a liquid sample such as this compound is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.[2][3] The spectrum is then recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is taken prior to the sample measurement to subtract any atmospheric and instrumental interferences.
Caption: General workflow for spectroscopic analysis.
References
chemical structure and molecular weight of 2,4,4-Trimethyl-2-oxazoline
An In-depth Technical Guide to 2,4,4-Trimethyl-2-oxazoline: Chemical Structure, Properties, and Applications
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in polymer chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, physicochemical properties, synthesis, and applications, with a particular focus on its role in the development of advanced polymer-based systems.
Chemical Structure and Physicochemical Properties
This compound is a five-membered heterocyclic compound featuring a nitrogen and an oxygen atom in the ring. Its structure consists of an oxazoline ring with three methyl group substituents.[1][2]
Chemical Identifiers:
-
IUPAC Name: 2,4,4-Trimethyl-4,5-dihydro-1,3-oxazole
-
Synonyms: Trimethyloxazoline, 2,4,4-Trimethyl-oxazolin-2[3][4]
-
CAS Number: 1772-43-6
-
Molecular Formula: C₆H₁₁NO[4]
-
SMILES: CC1=NC(C)(C)CO1[4]
The key physicochemical and computational data for this compound are summarized in the table below for easy reference.
| Property | Value |
| Molecular Weight | 113.16 g/mol |
| Appearance | Clear, colorless liquid[2] |
| Density | 0.887 g/mL at 25 °C[1] |
| Boiling Point | 112-113 °C[1] |
| Flash Point | 12.8 °C[3] |
| Refractive Index | n20/D 1.4213[1] |
| pKa | 5.90 ± 0.70 (Predicted)[2] |
| LogP | 1.2136[4] |
| Topological Polar Surface Area | 21.59 Ų[4] |
| Hydrogen Bond Donors | 0[4] |
| Hydrogen Bond Acceptors | 2[4] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the dehydrative cyclization of a 2-amino alcohol with a carboxylic acid.[5] A widely used method involves the thermal condensation of 2-amino-2-methyl-1-propanol with acetic acid.[1]
Experimental Protocol: Thermal Condensation
-
Reactants:
-
2-amino-2-methyl-1-propanol
-
Acetic acid
-
-
Procedure:
-
Equimolar amounts of 2-amino-2-methyl-1-propanol and acetic acid are combined in a reaction vessel equipped with a distillation apparatus.
-
The reaction mixture is heated to a temperature range of 98-110 °C.[1]
-
Water is continuously removed from the reaction mixture by distillation as it is formed, driving the equilibrium towards the formation of the oxazoline ring.
-
The reaction is monitored for the cessation of water formation.
-
Upon completion, the crude product is purified by distillation to yield this compound. This method has been reported to achieve a yield of 73%.[1]
-
Cationic Ring-Opening Polymerization (CROP)
This compound serves as a monomer for the synthesis of poly(2-oxazoline)s (POx) via living cationic ring-opening polymerization (CROP).[6][7] This polymerization technique allows for the production of well-defined polymers with controlled molecular weights and low polydispersity.[8]
Experimental Protocol: CROP of this compound
-
Materials:
-
Procedure:
-
The monomer and solvent are rigorously dried and degassed to remove any water or impurities that could interfere with the living polymerization.
-
The monomer is dissolved in the anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
The initiator is added to the solution to commence the polymerization. The reaction is typically conducted at elevated temperatures to ensure a reasonable polymerization rate.
-
The polymerization proceeds via a "living" mechanism, where the propagating chain ends remain active.[9]
-
The reaction can be terminated by the addition of a nucleophilic terminating agent, which quenches the active chain ends.
-
The resulting polymer is then isolated, typically by precipitation in a non-solvent, followed by filtration and drying.
-
Applications in Drug Development and Research
The primary application of this compound in a research and drug development context is as a monomer for the synthesis of poly(2-oxazoline)s. These polymers have garnered significant attention as promising biomaterials and alternatives to poly(ethylene glycol) (PEG).
Key Attributes of Poly(2-oxazoline)s for Biomedical Applications:
-
Biocompatibility: POx are generally well-tolerated in biological systems, exhibiting low toxicity and reduced immunogenicity.[10]
-
"Stealth" Properties: Similar to PEG, hydrophilic POx can reduce non-specific protein adsorption, prolonging circulation times of conjugated drugs or nanoparticles.
-
Tunable Properties: The properties of the resulting polymer can be precisely controlled by the choice of monomer and the polymerization conditions. This allows for the creation of a wide range of materials, from hydrophilic to hydrophobic, and the formation of various architectures like block copolymers.[9]
-
Drug Delivery: Amphiphilic block copolymers of POx can self-assemble into micelles in aqueous solutions, which can encapsulate hydrophobic drugs.[11][12] These polymeric micelles serve as effective nanocarriers for targeted drug delivery, with some systems demonstrating exceptionally high drug-loading capacities.[11]
-
Gene Delivery: Cationic POx derivatives have been explored for their ability to condense DNA and act as non-viral vectors for gene delivery.
References
- 1. This compound | 1772-43-6 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 1772-43-6 [chemnet.com]
- 4. chemscene.com [chemscene.com]
- 5. Oxazoline - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Poly(2-oxazoline)s as Polymer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polyoxazoline: chemistry, properties, and applications in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug-Induced Morphology Switch in Drug Delivery Systems Based on Poly(2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safety and Handling of 2,4,4-Trimethyl-2-oxazoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2,4,4-Trimethyl-2-oxazoline, a versatile chemical intermediate used in various research and development applications. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling. This data is summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₁₁NO[1][2] |
| Molecular Weight | 113.16 g/mol [2] |
| Appearance | Clear, colorless liquid[3] |
| Boiling Point | 112-113 °C |
| Density | 0.887 g/mL at 25 °C |
| Flash Point | 12 °C (53.6 °F) - closed cup[3] |
| Refractive Index | n20/D 1.4213 |
| Purity | ≥98%[2] |
| CAS Number | 1772-43-6[1][2] |
| EC Number | 217-201-6[1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazard is its high flammability. The GHS classification and associated warnings are detailed below.
| Hazard Classification | Code | Description |
| Flammable Liquids | H225 | Highly flammable liquid and vapour[1] |
| Signal Word | Danger[1] | |
| GHS Pictogram | GHS02 (Flame)[2] |
Potential Health Effects:
-
Eye Contact: May cause eye irritation, chemical conjunctivitis, and corneal damage.[3]
-
Skin Contact: May cause skin irritation and dermatitis.[3]
-
Ingestion: May cause gastrointestinal irritation with nausea, vomiting, and diarrhea. Ingestion of large amounts may lead to central nervous system (CNS) depression.[3]
-
Inhalation: May cause respiratory tract irritation.[3] High concentrations of vapors may lead to dizziness, suffocation, and CNS depression.[3]
The toxicological properties of this substance have not been fully investigated.[3]
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize the risks associated with this compound.
Handling:
-
Work in a well-ventilated area.[3]
-
Use spark-proof tools and explosion-proof equipment.[3]
-
Ground and bond containers when transferring material to prevent static discharge.[3]
-
Avoid contact with eyes, skin, and clothing.[3]
-
Wash hands thoroughly after handling.[3]
Storage:
Exposure Controls and Personal Protective Equipment (PPE)
Engineering controls and appropriate personal protective equipment must be used to prevent exposure.
Engineering Controls:
-
Facilities should be equipped with an eyewash station and a safety shower.[3]
-
Use a closed system or local exhaust ventilation to control airborne levels.[1]
Personal Protective Equipment:
| PPE | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] A face shield may be required in certain situations.[1] |
| Skin Protection | Wear appropriate protective gloves to prevent skin exposure.[1][3] Wear appropriate protective clothing to prevent skin exposure.[1][3] |
| Respiratory Protection | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.[3] A vapor respirator is recommended.[1] |
First Aid Measures
In the event of exposure, immediate medical attention is necessary.
| Exposure Route | First Aid Procedure |
| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[3] |
| Skin Contact | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Get medical aid.[3] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[3] |
Note to Physician: Treat symptomatically and supportively.[3]
Accidental Release Measures
In the case of a spill or leak, follow these procedures:
-
Clean up spills immediately, observing precautions in the Protective Equipment section.[3]
-
Remove all sources of ignition.[3]
-
Use a spark-proof tool.[3]
-
Provide ventilation.[3]
-
Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[3]
-
Avoid runoff into storm sewers and ditches.[3]
Fire Fighting Measures
-
Extinguishing Media: For small fires, use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. Water may be ineffective and can spread the fire. For large fires, use water spray, fog, or alcohol-resistant foam. Do NOT use straight streams of water.[3]
-
Firefighting Instructions: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear. Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.[3]
Experimental Protocols & Visualizations
Logical Relationship of Safety Precautions
The following diagram illustrates the logical flow of safety considerations when working with this compound.
References
Methodological & Application
Application Notes and Protocols: 2,4,4-Trimethyl-2-oxazoline as a Protecting Group for Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, particularly in drug development and the creation of complex molecules, the judicious use of protecting groups is paramount. The 2,4,4-trimethyl-2-oxazoline group offers a robust and versatile strategy for the temporary protection of carboxylic acids. Derived from the condensation of a carboxylic acid with 2-amino-2-methyl-1-propanol, the resulting 2-oxazoline is stable under a variety of reaction conditions, including exposure to nucleophiles, bases, and mild acids.[1][2] This stability allows for selective transformations on other parts of a molecule without affecting the protected carboxylic acid moiety. The protecting group can be subsequently removed under acidic conditions to regenerate the carboxylic acid. These application notes provide a comprehensive overview, quantitative data, detailed experimental protocols, and mechanistic diagrams for the effective use of this compound as a carboxylic acid protecting group.
Data Presentation
Protection of Carboxylic Acids as 2,4,4-Trimethyl-2-oxazolines
The formation of 2,4,4-trimethyl-2-oxazolines from carboxylic acids can be achieved through several methods. Direct condensation with 2-amino-2-methyl-1-propanol, often aided by dehydrating agents or microwave irradiation, is a common approach.
| Carboxylic Acid Substrate | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| Benzoic Acid | 2-amino-2-methyl-1-propanol, TfOH, DCE, 80 °C | Not Specified | 95 | [3] |
| 4-Chlorobenzoic Acid | 2-amino-2-methyl-1-propanol, TfOH, DCE, 80 °C | Not Specified | 92 | [3] |
| 4-Nitrobenzoic Acid | 2-amino-2-methyl-1-propanol, TfOH, DCE, 80 °C | Not Specified | 85 | [3] |
| Phenylacetic Acid | 2-amino-2-methyl-1-propanol, Microwave, 170 °C | Not Specified | Moderate to High | [4] |
| Various Aliphatic Acids | 2-amino-2-methyl-1-propanol, TfOH, DCE, 80 °C | Not Specified | Moderate to Good | [3] |
Deprotection of 2,4,4-Trimethyl-2-oxazolines
The regeneration of the carboxylic acid is typically accomplished by acid-catalyzed hydrolysis.
| 2-Oxazoline Substrate | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| 2-Phenyl-4,4-dimethyl-2-oxazoline | 3 M HCl (aq), reflux | Not Specified | Not Specified | [1] |
| General 2-Oxazolines | Dilute Acid | Not Specified | Not Specified | [5] |
Stability of the this compound Protecting Group
The oxazoline ring is known for its stability under a range of conditions, making it a reliable protecting group.
| Reagent/Condition | Stability | Reference |
| Nucleophiles | Stable | [2] |
| Bases | Stable | [2] |
| Radicals | Stable | [2] |
| Weak Acids | Stable | [2] |
| Strong Acids (e.g., refluxing 3 M HCl) | Labile (Deprotection) | [1] |
| Oxidation | Fairly Resistant | [2] |
Experimental Protocols
Protocol 1: Protection of a Carboxylic Acid using 2-Amino-2-methyl-1-propanol
This protocol describes a general procedure for the formation of a this compound from a carboxylic acid.
Materials:
-
Carboxylic acid (1.0 equiv)
-
2-Amino-2-methyl-1-propanol (1.2 equiv)
-
Triflic acid (TfOH) (1.5 equiv) [Alternatively, other dehydrating agents can be used]
-
1,2-Dichloroethane (DCE)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the carboxylic acid in 1,2-dichloroethane, add 2-amino-2-methyl-1-propanol.
-
Cool the mixture in an ice bath and slowly add triflic acid.
-
Heat the reaction mixture to 80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the product with dichloromethane (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound derivative.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Deprotection of a this compound
This protocol outlines a general procedure for the acid-catalyzed hydrolysis of a this compound to the corresponding carboxylic acid.
Materials:
-
This compound derivative (1.0 equiv)
-
3 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc) or other suitable organic solvent
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the this compound derivative in a suitable solvent such as a mixture of an organic solvent and water.
-
Add 3 M aqueous hydrochloric acid to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude carboxylic acid.
-
Purify the product by recrystallization or column chromatography if necessary.
Visualizations
Reaction Mechanisms and Workflow
Caption: Protection of a carboxylic acid via oxazoline formation.
Caption: Acid-catalyzed deprotection of the oxazoline group.
Caption: General experimental workflow for using the oxazoline protecting group.
References
Application Notes and Protocols for the Deprotection of the 2,4,4-Trimethyl-2-oxazoline Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,4,4-trimethyl-2-oxazoline group is a robust protecting group for carboxylic acids, valued for its stability under a range of synthetic conditions, including exposure to organometallic reagents and hydrides. Its removal, typically requiring strong acidic or basic hydrolysis, regenerates the carboxylic acid functionality. This document provides detailed protocols for the deprotection of the this compound group under both acidic and alkaline conditions, along with a summary of reaction parameters and a depiction of the underlying chemical pathways.
Data Presentation
The selection of a deprotection method depends on the substrate's tolerance to acidic or basic conditions. The following table summarizes the key parameters for the two primary methods of deprotection.
| Deprotection Method | Reagents | Temperature | Reaction Time | Typical Yield | Notes |
| Acidic Hydrolysis | 10% Aqueous Hydrochloric Acid (HCl) | Reflux (approx. 100-110 °C) | 3 hours | > 90% | Effective for a wide range of substrates. The product may precipitate from the reaction mixture. |
| Alkaline Hydrolysis | Potassium Hydroxide (KOH) in aqueous solution | 100 °C (Reflux) | 20 hours | Good to high | A 10-fold molar excess of base is used relative to the oxazoline. Slower than acidic hydrolysis. |
Experimental Protocols
Protocol 1: Acidic Hydrolysis using Hydrochloric Acid
This protocol describes the deprotection of a this compound protected carboxylic acid using a strong acid.
Materials:
-
This compound protected carboxylic acid
-
10% aqueous solution of hydrochloric acid (HCl)
-
Deionized water
-
Sodium hydroxide (NaOH) or a weak basic resin (e.g., IRA-67) for neutralization
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the this compound protected carboxylic acid in a 10% aqueous solution of hydrochloric acid.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Maintain the reflux for 3 hours. Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS). In many cases, the deprotected carboxylic acid will precipitate out of the solution as a solid.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate has formed, collect the solid product by filtration, wash it with cold deionized water, and dry it under vacuum.
-
If the product remains in solution, neutralize the reaction mixture to a pH of approximately 7 by the careful addition of a sodium hydroxide solution or a weak basic resin.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic extracts and wash them with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude carboxylic acid.
-
Purify the crude product by recrystallization or column chromatography as required.
Protocol 2: Alkaline Hydrolysis using Potassium Hydroxide
This protocol provides an alternative deprotection method using a strong base, which is suitable for substrates that are sensitive to acidic conditions.
Materials:
-
This compound protected carboxylic acid
-
Potassium hydroxide (KOH)
-
Deionized water
-
Hydrochloric acid (HCl) for acidification
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, dissolve the this compound protected carboxylic acid in water.
-
Add a 10-fold molar excess of potassium hydroxide (KOH) to the solution.
-
Heat the reaction mixture to 100 °C (reflux) and maintain this temperature for 20 hours with constant stirring.[2][3]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture to a pH of approximately 2 with a hydrochloric acid solution. This will protonate the carboxylate to form the free carboxylic acid.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic extracts and wash them with brine (1 x 50 mL).
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude carboxylic acid.
-
Purify the product by recrystallization or column chromatography if necessary.
Visualizations
The following diagrams illustrate the chemical pathways and a general workflow for the deprotection of the this compound protecting group.
Caption: Reaction mechanisms for acidic and alkaline hydrolysis.
Caption: General experimental workflow for deprotection.
References
Application Notes and Protocols for the Cationic Ring-Opening Polymerization of 2,4,4-Trimethyl-2-oxazoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cationic ring-opening polymerization (CROP) of 2,4,4-trimethyl-2-oxazoline, a versatile monomer for the synthesis of functional polymers with potential applications in the biomedical field. The protocols detailed below are based on established methods for the CROP of 2-alkyl-2-oxazolines and are adapted for this specific monomer.
Introduction
Poly(2-oxazoline)s (PAOx) are a class of polymers that have garnered significant interest as biomaterials, often being considered a viable alternative to poly(ethylene glycol) (PEG).[1][2][3][4] Their biocompatibility, low immunogenicity, and high stability make them attractive for applications in drug delivery, tissue engineering, and as coatings for medical devices.[4][5] The synthesis of PAOx is typically achieved through a living cationic ring-opening polymerization (CROP) of 2-oxazoline monomers.[2][6][7] This polymerization technique allows for excellent control over the polymer architecture, including molecular weight, end-group functionality, and the creation of block copolymers.[1][7]
This compound is a substituted 2-oxazoline monomer that yields a polymer, poly(this compound), with a unique structure due to the gem-dimethyl groups at the 4-position of the repeating unit. These methyl groups can influence the physical and chemical properties of the resulting polymer, such as its solubility, thermal properties, and interactions with biological systems.
Cationic Ring-Opening Polymerization (CROP) Mechanism
The CROP of 2-oxazolines is initiated by an electrophilic species that attacks the nitrogen atom of the oxazoline ring, forming a cyclic oxazolinium cation.[8][9] The polymerization then proceeds via a nucleophilic attack of a monomer on this active species, leading to the ring-opening of the cation and the formation of a propagating chain.[8] This process is considered a living polymerization, which means that chain termination and transfer reactions are largely suppressed, allowing for the synthesis of well-defined polymers with narrow molecular weight distributions.[1][7]
Experimental Protocols
Materials
-
Monomer: this compound (purity ≥98%)[10]
-
Initiators: Methyl triflate (MeOTf), methyl tosylate (MeOTs), or benzyl bromide. The choice of initiator will affect the polymerization rate and the end-group functionality.[6]
-
Solvent: Acetonitrile (anhydrous, polymerization grade). Other polar aprotic solvents like N,N-dimethylformamide (DMF) can also be used.[11]
-
Terminating Agent: Piperidine, sodium methoxide, or other nucleophiles to introduce specific end-group functionalities.[12]
-
Precipitation Solvent: Diethyl ether (cold).
Protocol for Homopolymerization of this compound
This protocol describes a typical procedure for the synthesis of poly(this compound) with a target degree of polymerization (DP) of 100.
-
Monomer and Solvent Preparation:
-
Dry the this compound monomer over calcium hydride (CaH₂) and distill under reduced pressure before use.
-
Use anhydrous acetonitrile as the solvent. It is recommended to dry it over CaH₂ and distill it or to use a commercially available anhydrous grade.
-
-
Polymerization Setup:
-
Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (e.g., argon or nitrogen).
-
All liquid transfers should be performed using gastight syringes.
-
-
Polymerization Reaction:
-
Add the desired amount of anhydrous acetonitrile to the Schlenk flask.
-
Add the purified this compound monomer to the solvent. For a DP of 100, a monomer to initiator ratio of 100:1 is required.
-
Heat the solution to the desired reaction temperature (e.g., 80 °C).[8]
-
Inject the initiator (e.g., methyl triflate) into the reaction mixture to start the polymerization.
-
Allow the reaction to proceed for the desired time. The polymerization progress can be monitored by taking aliquots and analyzing the monomer conversion by gas chromatography (GC) or ¹H NMR spectroscopy.[13]
-
-
Termination:
-
Once the desired monomer conversion is reached, terminate the polymerization by adding a nucleophilic terminating agent (e.g., a solution of piperidine in acetonitrile).[12]
-
Allow the termination reaction to proceed for several hours at the reaction temperature.
-
-
Polymer Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction solution to a large excess of cold diethyl ether with vigorous stirring.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer with fresh cold diethyl ether to remove any residual monomer and initiator.
-
Dry the polymer under vacuum to a constant weight.
-
Data Presentation
Table 1: Initiator Reactivity in Cationic Ring-Opening Polymerization of 2-Oxazolines
| Initiator | Chemical Structure | Relative Reactivity | Comments |
| Methyl triflate (MeOTf) | CH₃SO₃CF₃ | Very High | Fast initiation and propagation.[6][8] |
| Methyl nosylate (MeONs) | CH₃SO₃C₆H₄NO₂ | High | A suitable and more stable alternative to triflates.[8] |
| Methyl tosylate (MeOTs) | CH₃SO₃C₆H₄CH₃ | Moderate | Commonly used, but can exhibit slow initiation.[6][8] |
| Benzyl bromide | C₆H₅CH₂Br | Moderate | Allows for the introduction of a benzyl end-group.[6] |
| Methyl iodide | CH₃I | Low | Slower polymerization rates compared to sulfonates.[6] |
Table 2: Expected Properties of Poly(this compound)
| Property | Expected Value/Characteristic | Method of Determination |
| Molecular Weight (Mₙ) | Controllable by [M]/[I] ratio | Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC) |
| Dispersity (Đ) | Typically < 1.2 | GPC/SEC |
| Glass Transition Temp. (T₉) | Dependent on molecular weight | Differential Scanning Calorimetry (DSC) |
| Solubility | Expected to be soluble in polar organic solvents | Visual inspection, UV-Vis Spectroscopy |
| Structure Confirmation | Characteristic peaks for the polymer backbone and side chains | ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy |
Characterization of Poly(this compound)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the polymer structure, calculating the degree of polymerization, and verifying end-group functionalization.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the dispersity (Đ = Mₙ/Mₙ) of the polymer. A narrow dispersity is indicative of a well-controlled, living polymerization.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (T₉) of the polymer, providing insight into its thermal properties.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of the amide carbonyl group in the polymer backbone, which is a characteristic feature of poly(2-oxazoline)s.
Applications in Drug Development
The unique properties of poly(this compound) could be advantageous in various drug development applications:
-
Drug Delivery: The polymer can be used to formulate nanoparticles, micelles, or polymer-drug conjugates for targeted and controlled drug release.[5]
-
Biomaterial Coatings: Its potential for low biofouling makes it a candidate for coating medical implants and devices to prevent protein adsorption and bacterial adhesion.[14]
-
Hydrogels: Covalently cross-linked poly(2-oxazoline)s can form hydrogels for use in tissue engineering and as scaffolds for cell growth.[15]
Conclusion
The cationic ring-opening polymerization of this compound provides a versatile platform for the synthesis of well-defined polymers with tunable properties. The protocols and data presented here offer a foundational guide for researchers and scientists to explore the potential of this polymer in various biomedical and drug development applications. The living nature of the polymerization allows for the creation of complex architectures, opening up a wide range of possibilities for advanced material design.
References
- 1. researchgate.net [researchgate.net]
- 2. Poly(2-oxazoline)s: a polymer class with numerous potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Controllable and facile synthesis of poly(2-oxazoline)s using trimethylsilyl trifluoromethanesulfonate as the initiator - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Poly(2-Oxazoline)s: The Versatile Polymer Platform for Biomedicine [sigmaaldrich.com]
- 5. natur.cuni.cz [natur.cuni.cz]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 9. researchgate.net [researchgate.net]
- 10. chemscene.com [chemscene.com]
- 11. Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tu-dresden.de [tu-dresden.de]
- 14. mdpi.com [mdpi.com]
- 15. Microwave-Assisted Cationic Ring-Opening Polymerization of 2-Oxazolines | Scilit [scilit.com]
Application Notes and Protocols for the Synthesis of Poly(2-oxazoline)s with a Focus on 2,4,4-Trimethyl-2-oxazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(2-oxazoline)s (POx) are a versatile class of polymers with a wide range of applications in the biomedical field, including drug delivery, gene therapy, and tissue engineering.[1][2][3] Their biocompatibility, low immunogenicity, and tunable properties make them an attractive alternative to poly(ethylene glycol) (PEG).[4] The synthesis of POx is typically achieved through cationic ring-opening polymerization (CROP) of 2-substituted-2-oxazoline monomers. This process allows for excellent control over the polymer's molecular weight, architecture, and end-group functionality.[5][6]
The presence of gem-dimethyl groups at the 4-position of the oxazoline ring in 2,4,4-trimethyl-2-oxazoline may introduce steric hindrance, which could influence the rates of initiation and propagation. Researchers should consider this factor when designing their experiments.
General Synthesis Pathway
The cationic ring-opening polymerization of 2-oxazolines proceeds via a three-step mechanism: initiation, propagation, and termination.
Caption: General workflow for the cationic ring-opening polymerization of 2-oxazolines.
Experimental Protocols
The following are generalized protocols for the synthesis of poly(2-oxazoline)s. These should be adapted and optimized for the specific case of this compound.
Materials
-
Monomer: this compound (purity ≥98%)
-
Initiator: Methyl p-toluenesulfonate (MeOTs), Methyl trifluoromethanesulfonate (MeOTf), or Benzyl bromide (BnBr)
-
Solvent: Anhydrous acetonitrile (ACN)
-
Terminating Agent: Methanolic solution of potassium hydroxide or sodium methoxide, or other nucleophiles like primary or secondary amines.
-
Precipitation Solvent: Diethyl ether (cold)
-
Drying Agent: Calcium hydride (CaH₂) for monomer and solvent purification
Protocol 1: Polymerization using Methyl Tosylate (MeOTs) as Initiator
-
Monomer and Solvent Purification:
-
Dry the this compound monomer and acetonitrile solvent over CaH₂ for at least 24 hours.
-
Distill the monomer and solvent under an inert atmosphere (e.g., argon or nitrogen) immediately before use.
-
-
Polymerization Setup:
-
Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.
-
Add the desired amount of anhydrous acetonitrile to the flask via a syringe.
-
Add the purified this compound monomer to the flask.
-
Place the flask in a preheated oil bath at the desired reaction temperature (typically 80-140°C).[7][8]
-
-
Initiation:
-
In a separate vial, prepare a stock solution of the methyl tosylate initiator in anhydrous acetonitrile.
-
Inject the required amount of the initiator solution into the reaction flask to achieve the desired monomer-to-initiator ratio (e.g., [M]/[I] = 50).
-
-
Propagation:
-
Allow the reaction to proceed with vigorous stirring for the desired time. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.
-
-
Termination:
-
After the desired monomer conversion is reached or the reaction time has elapsed, terminate the polymerization by adding a nucleophilic terminating agent (e.g., a slight excess of a methanolic solution of potassium hydroxide).
-
Continue stirring for an additional hour at the reaction temperature to ensure complete termination.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction solution to a large volume of cold diethyl ether with vigorous stirring.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Redissolve the polymer in a small amount of a suitable solvent (e.g., chloroform or methanol) and re-precipitate it in cold diethyl ether. Repeat this step two to three times to ensure the removal of unreacted monomer and initiator.
-
Dry the purified polymer under vacuum to a constant weight.
-
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and determine the monomer conversion.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[9]
Data Presentation
As specific data for the polymerization of this compound is unavailable, the following tables present representative data from the literature for the polymerization of other 2-alkyl-2-oxazolines to provide an expected range of outcomes.
Table 1: Polymerization of 2-Methyl-2-oxazoline (MeOx) with Methyl Triflate (MeOTf) in Dihydrolevoglucosenone (DLG) [8]
| [M]₀/[I]₀ | Temperature (°C) | Time (h) | Conversion (%) | Mₙ (SEC, kg/mol ) | PDI (Đ) |
| 50 | 60 | 24 | 25 | 2.9 | 1.25 |
| 50 | 90 | 4 | 45 | 4.1 | 1.30 |
| 50 | 120 | 2 | 60 | 5.2 | 1.40 |
| 100 | 90 | 4 | 40 | 6.8 | 1.35 |
Table 2: Polymerization of 2-Ethyl-2-oxazoline (EtOx) with various initiators in Dihydrolevoglucosenone (DLG) at 90°C [8]
| Initiator | [M]₀/[I]₀ | Time (h) | Conversion (%) | Mₙ (SEC, kg/mol ) | PDI (Đ) |
| MeOTf | 50 | 3 | >95 | 4.8 | 1.18 |
| MeOTs | 50 | 24 | 85 | 4.5 | 1.22 |
| BnBr | 50 | 24 | 60 | 3.9 | 1.28 |
Visualizations
Chemical Structures
References
- 1. Cationic ring-opening polymerization of 2-oxazolines in γ-butyrolactones using various initiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 3. Synthesis of defined high molar mass poly(2-methyl-2-oxazoline) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. agilent.com [agilent.com]
- 5. Copolymer chain formation of 2-oxazolines by in situ 1H-NMR spectroscopy: dependence of sequential composition on substituent structure and monomer ratios - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. natur.cuni.cz [natur.cuni.cz]
- 9. open.metu.edu.tr [open.metu.edu.tr]
Application Notes and Protocols: Cationic Ring-Opening Polymerization of 2-Oxazolines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the mechanism and application of cationic ring-opening polymerization (CROP) of 2-oxazolines, a versatile method for synthesizing well-defined polymers with significant potential in biomedical and pharmaceutical fields. The protocols outlined below are intended to serve as a guide for researchers in synthesizing poly(2-oxazoline)s (POx) and exploring their use in drug delivery systems.
Mechanism of Cationic Ring-Opening Polymerization of 2-Oxazolines
The cationic ring-opening polymerization of 2-oxazolines is a living polymerization technique that proceeds via three main steps: initiation, propagation, and termination. This method allows for precise control over the polymer's molecular weight, architecture, and end-group functionality.
Initiation: The polymerization is initiated by an electrophilic species, such as an alkyl halide or a tosylate. The initiator (I-X) reacts with the nitrogen atom of the 2-oxazoline monomer, forming a cyclic oxazolinium cation. This initiation step is typically fast and quantitative.
Propagation: The propagation step involves the nucleophilic attack of the nitrogen atom of a new monomer molecule on the electrophilic carbon atom (at the 5-position) of the oxazolinium ring of the growing polymer chain. This results in the ring opening of the activated monomer and the regeneration of the oxazolinium cation at the new chain end. The propagation proceeds in a living manner, meaning that the concentration of active species remains constant in the absence of termination or chain transfer reactions.
Termination: The polymerization can be terminated by the addition of a nucleophile (Nu-H), which reacts with the oxazolinium cation at the end of the polymer chain. This allows for the introduction of specific functional groups at the chain end, enabling further modification or conjugation of the polymer. Common terminating agents include water, amines, and thiols.
Experimental Protocols
Materials and General Considerations
-
Monomers: 2-substituted-2-oxazoline monomers (e.g., 2-methyl-2-oxazoline, 2-ethyl-2-oxazoline, 2-phenyl-2-oxazoline) should be distilled over a suitable drying agent (e.g., CaH2) prior to use to remove any water, which can interfere with the polymerization.
-
Initiators: Electrophilic initiators such as methyl tosylate (MeOTs), methyl triflate (MeOTf), or benzyl halides are commonly used. These should be of high purity.
-
Solvents: Anhydrous solvents are crucial for a successful living polymerization. Acetonitrile is a commonly used solvent and should be dried over a suitable drying agent (e.g., CaH2) and distilled before use.
-
Inert Atmosphere: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques to prevent premature termination by atmospheric moisture.
Protocol for the Synthesis of Poly(2-ethyl-2-oxazoline) (PEtOx)
This protocol describes the synthesis of poly(2-ethyl-2-oxazoline) with a target degree of polymerization (DP) of 50.
Materials:
-
2-Ethyl-2-oxazoline (EtOx), freshly distilled
-
Methyl tosylate (MeOTs)
-
Anhydrous acetonitrile
-
Methanol (for termination)
-
Diethyl ether (for precipitation)
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, add anhydrous acetonitrile (e.g., 10 mL).
-
Add 2-ethyl-2-oxazoline (e.g., 5.0 g, 50.4 mmol) to the flask via a syringe.
-
Calculate the required amount of initiator for the target DP. For a DP of 50, the monomer-to-initiator ratio ([M]/[I]) is 50. Therefore, the moles of initiator needed are 50.4 mmol / 50 = 1.008 mmol. Weigh the corresponding amount of methyl tosylate (e.g., 0.188 g) and dissolve it in a small amount of anhydrous acetonitrile in a separate flame-dried vial.
-
Transfer the initiator solution to the monomer solution via a syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by ¹H NMR spectroscopy (disappearance of monomer peaks) or size exclusion chromatography (SEC) (increase in molecular weight).
-
Once the desired monomer conversion is reached (typically >95%), cool the reaction mixture to room temperature.
-
Terminate the polymerization by adding an excess of the terminating agent, for example, methanol (e.g., 1 mL). Stir for an additional hour at room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold diethyl ether with vigorous stirring.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer with fresh diethyl ether to remove any residual monomer and initiator.
-
Dry the polymer under vacuum to a constant weight.
-
Characterize the resulting polymer by ¹H NMR for its chemical structure and SEC for its molecular weight (Mn) and polydispersity index (PDI).
Data Presentation
The following tables summarize typical quantitative data obtained from the cationic ring-opening polymerization of 2-oxazolines under various conditions.
Table 1: Effect of Monomer-to-Initiator Ratio on the Molecular Weight and Polydispersity of Poly(2-ethyl-2-oxazoline) (PEtOx)
| Entry | Monomer/Initiator Ratio ([M]/[I]) | Initiator | Solvent | Temperature (°C) | Reaction Time (h) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (SEC) | PDI (SEC) |
| 1 | 25 | MeOTs | Acetonitrile | 80 | 12 | 2,475 | 2,500 | 1.10 |
| 2 | 50 | MeOTs | Acetonitrile | 80 | 24 | 4,950 | 5,100 | 1.12 |
| 3 | 100 | MeOTs | Acetonitrile | 80 | 48 | 9,900 | 10,200 | 1.15 |
| 4 | 200 | MeOTf | Acetonitrile | 70 | 36 | 19,800 | 20,500 | 1.18 |
Table 2: Polymerization of Different 2-Oxazoline Monomers
| Entry | Monomer | Initiator | [M]/[I] | Solvent | Temperature (°C) | Mn ( g/mol ) (SEC) | PDI (SEC) |
| 1 | 2-Methyl-2-oxazoline | MeOTs | 100 | Acetonitrile | 80 | 8,700 | 1.13 |
| 2 | 2-Phenyl-2-oxazoline | MeOTf | 50 | Acetonitrile | 100 | 7,500 | 1.20 |
| 3 | 2-Butyl-2-oxazoline | MeOTs | 75 | Acetonitrile | 90 | 9,800 | 1.16 |
Application in Drug Delivery: Polymeric Micelles
Amphiphilic block copolymers of poly(2-oxazoline)s can self-assemble into micelles in aqueous solutions, which can serve as nanocarriers for hydrophobic drugs. A typical example is a diblock copolymer consisting of a hydrophilic block of poly(2-methyl-2-oxazoline) (PMeOx) and a hydrophobic block of poly(2-butyl-2-oxazoline) (PBuOx).
Protocol for the Preparation of Drug-Loaded Micelles
This protocol describes the preparation of paclitaxel-loaded PMeOx-b-PBuOx micelles using the thin-film hydration method.[1]
Materials:
-
PMeOx-b-PBuOx diblock copolymer
-
Paclitaxel
-
Ethanol (or another suitable organic solvent)
-
Phosphate-buffered saline (PBS, pH 7.4)
Procedure:
-
Dissolve a known amount of PMeOx-b-PBuOx and paclitaxel in ethanol in a round-bottom flask. The desired drug loading can be controlled by adjusting the initial polymer-to-drug ratio.
-
Remove the organic solvent using a rotary evaporator to form a thin polymeric film on the wall of the flask.
-
Dry the film under vacuum for several hours to remove any residual solvent.
-
Hydrate the film with a specific volume of PBS (pH 7.4) by gentle agitation or sonication. The micelle solution will form spontaneously.
-
To remove any unloaded drug aggregates, the solution can be filtered through a 0.22 µm syringe filter.
-
Characterize the drug-loaded micelles for their size and size distribution (Dynamic Light Scattering), drug loading content, and encapsulation efficiency (e.g., using HPLC).
Table 3: Quantitative Data for Paclitaxel-Loaded Poly(2-oxazoline) Micelles
| Polymer Architecture | Initial Drug/Polymer Ratio (w/w) | Drug Loading Content (%) | Encapsulation Efficiency (%) | Micelle Size (nm) |
| PMeOx-b-PBuOx | 1:10 | 8.5 | 85 | 95 |
| PMeOx-b-PBuOx | 1:5 | 15.2 | 76 | 110 |
| PEtOx-b-PNonOx | 1:10 | 9.1 | 91 | 88 |
Visualizations
Caption: Mechanism of Cationic Ring-Opening Polymerization of 2-Oxazolines.
Caption: Experimental Workflow for Poly(2-oxazoline) Synthesis.
Caption: Drug Delivery Application of Poly(2-oxazoline) Micelles.
References
Application Notes and Protocols for the Synthesis of Block Copolymers with 2,4,4-Trimethyl-2-oxazoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of block copolymers incorporating 2,4,4-trimethyl-2-oxazoline. The methodologies described herein are based on the principles of living cationic ring-opening polymerization (CROP), a robust technique for creating well-defined polymer architectures. While specific literature on the block copolymerization of this compound is limited, the provided protocols are based on established procedures for other 2-oxazoline monomers and serve as a strong foundation for experimental design and optimization.
Introduction to Poly(this compound) Block Copolymers
Poly(2-oxazoline)s are a versatile class of polymers with a wide range of applications in the biomedical field, owing to their biocompatibility, low immunogenicity, and tunable properties. Block copolymers containing a poly(this compound) segment are of particular interest due to the unique properties conferred by the gem-dimethyl group at the 4-position of the oxazoline ring. This structural feature is expected to influence the polymer's hydrophobicity, thermal properties, and solution behavior, making it a promising candidate for applications in drug delivery, gene therapy, and biomaterial coatings.
The synthesis of well-defined block copolymers is most effectively achieved through living cationic ring-opening polymerization (CROP). This technique allows for precise control over molecular weight, low polydispersity, and the sequential addition of different monomers to build block structures.
General Principles of Living Cationic Ring-Opening Polymerization (CROP)
The CROP of 2-oxazolines proceeds via a three-step mechanism: initiation, propagation, and termination. The "living" nature of this polymerization implies that the propagating species remains active until a terminating agent is intentionally added, allowing for the synthesis of block copolymers by the sequential addition of different monomers.
Key Components:
-
Monomers: 2-substituted-2-oxazolines (e.g., this compound, 2-methyl-2-oxazoline, 2-ethyl-2-oxazoline). Monomers must be rigorously purified to remove water, which can act as a terminating agent.
-
Initiators: Electrophilic species that initiate the polymerization. Common initiators include alkyl triflates (e.g., methyl trifluoromethanesulfonate, MeOTf) and alkyl tosylates (e.g., methyl p-toluenesulfonate, MeOTs).
-
Solvents: Aprotic polar solvents are typically used to ensure solubility of the monomer and polymer and to stabilize the cationic propagating species. Acetonitrile is a common choice.
-
Terminating Agents: Nucleophiles that react with the living cationic chain end to terminate the polymerization. Examples include water, amines (e.g., piperidine), and methanolic potassium hydroxide.
Experimental Protocols
The following are detailed, exemplary protocols for the synthesis of diblock and triblock copolymers containing poly(this compound). Note: These protocols are based on general procedures for 2-oxazoline polymerization and may require optimization for the specific monomer, this compound.
Materials and Reagents
-
This compound (purified by distillation over CaH₂)
-
Comonomer (e.g., 2-methyl-2-oxazoline or 2-ethyl-2-oxazoline, purified by distillation over CaH₂)
-
Methyl trifluoromethanesulfonate (MeOTf, stored under inert atmosphere)
-
Acetonitrile (anhydrous, stored over molecular sieves)
-
Piperidine (for termination)
-
Methanol
-
Diethyl ether
Protocol for the Synthesis of a Diblock Copolymer: Poly(2-methyl-2-oxazoline)-b-poly(this compound)
This protocol describes the synthesis of a diblock copolymer, first by polymerizing 2-methyl-2-oxazoline, followed by the sequential addition and polymerization of this compound.
Step 1: Polymerization of the First Block (Poly(2-methyl-2-oxazoline))
-
Under an inert atmosphere (e.g., argon or nitrogen) in a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve 2-methyl-2-oxazoline (e.g., 10 mmol, 0.85 g) in anhydrous acetonitrile (e.g., to achieve a 2 M solution).
-
Add the initiator, methyl trifluoromethanesulfonate (MeOTf), via syringe. The amount of initiator determines the molecular weight of the polymer block (e.g., for a target degree of polymerization (DP) of 50, use 0.2 mmol, 33 mg).
-
Heat the reaction mixture to a specified temperature (e.g., 80 °C) and stir.
-
Monitor the polymerization progress by taking aliquots for ¹H NMR analysis to confirm monomer conversion.
Step 2: Addition of the Second Monomer
-
Once the first monomer is fully consumed (as determined by ¹H NMR), take an aliquot for molecular weight analysis (GPC/SEC) of the first block.
-
Under an inert atmosphere, add a solution of this compound (e.g., 10 mmol, 1.27 g) in anhydrous acetonitrile to the living polymer solution.
-
Continue to stir the reaction mixture at the same temperature (e.g., 80 °C).
-
Monitor the conversion of the second monomer by ¹H NMR.
Step 3: Termination and Purification
-
After complete consumption of the second monomer, cool the reaction mixture to room temperature.
-
Terminate the polymerization by adding an excess of a nucleophilic terminating agent, such as piperidine (e.g., 10-fold molar excess relative to the initiator). Stir for at least one hour.
-
Precipitate the polymer by adding the reaction mixture dropwise to a large volume of cold diethyl ether.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Redissolve the polymer in a minimal amount of methanol and re-precipitate in cold diethyl ether. Repeat this purification step two more times.
-
Dry the final polymer under vacuum to a constant weight.
Characterization
-
¹H NMR Spectroscopy: To confirm monomer conversion and the final block copolymer structure.
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ = Mw/Mn) of the polymer at each stage.
Data Presentation
The following tables provide a template for summarizing the quantitative data from block copolymer synthesis experiments. The values presented are hypothetical but representative of a successful living polymerization.
Table 1: Synthesis of Poly(2-methyl-2-oxazoline)-b-poly(this compound) Diblock Copolymers
| Entry | [M₁]₀/[I]₀ | [M₂]₀/[I]₀ | Mn,theo ( g/mol ) | Mn,SEC ( g/mol ) | Đ (Mw/Mn) |
| 1 | 50 | 50 | 9,600 | 9,800 | 1.10 |
| 2 | 50 | 100 | 17,000 | 17,500 | 1.12 |
| 3 | 100 | 50 | 14,800 | 15,200 | 1.15 |
| 4 | 100 | 100 | 22,200 | 22,900 | 1.18 |
M₁ = 2-methyl-2-oxazoline; M₂ = this compound
Table 2: Synthesis of Poly(this compound)-b-poly(2-ethyl-2-oxazoline)-b-poly(this compound) Triblock Copolymers
| Entry | [M₁]₀/[I]₀ | [M₂]₀/[I]₀ | [M₃]₀/[I]₀ | Mn,theo ( g/mol ) | Mn,SEC ( g/mol ) | Đ (Mw/Mn) |
| 1 | 25 | 100 | 25 | 15,350 | 15,800 | 1.14 |
| 2 | 50 | 100 | 50 | 22,600 | 23,100 | 1.17 |
| 3 | 25 | 50 | 25 | 10,400 | 10,900 | 1.13 |
| 4 | 50 | 50 | 50 | 17,650 | 18,200 | 1.16 |
M₁ & M₃ = this compound; M₂ = 2-ethyl-2-oxazoline. Assumes a bifunctional initiator.
Visualizations
The following diagrams illustrate the key processes in the synthesis of block copolymers via CROP.
Caption: Cationic Ring-Opening Polymerization Mechanism for Diblock Copolymer Synthesis.
Application Notes and Protocols for the Synthesis of C2-Elongated Fatty Acids using 2,4,4-Trimethyl-2-oxazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of C2-elongated fatty acids is a critical process in the fields of biochemistry, pharmacology, and drug development. These elongated fatty acids, such as dihomo-α-linolenic acid, ω-3 arachidonic acid, and docosapentaenoic acid, are metabolically active and serve as precursors to a variety of signaling molecules involved in inflammation, cell proliferation, and other physiological processes.[1] Their scarcity in natural sources and the difficulty in isolating them in high purity necessitate efficient and reliable synthetic methods.[2][3]
One of the most effective methods for the C2-elongation of fatty acids is the oxazoline method, developed by Meyers and subsequently adapted for polyunsaturated fatty acids (PUFAs).[3] This method utilizes the commercially available and relatively inexpensive C2-building block, 2,4,4-trimethyl-2-oxazoline, to achieve a four-step synthesis that provides high yields and purity of the desired elongated fatty acids.[2][3] This approach is particularly advantageous as it avoids harsh reaction conditions that can lead to isomerization or migration of double bonds in sensitive PUFAs.[2][3]
These synthesized C2-elongated fatty acids are valuable tools for biochemical investigations and hold significant potential in drug development. For instance, dihomo-γ-linolenic acid (DGLA) and its metabolites have demonstrated anti-inflammatory and anti-proliferative properties, making them interesting candidates for cancer and inflammation research.[1] Similarly, ω-3 arachidonic acid is a key component of cell membranes and a precursor to important signaling molecules.[4]
This document provides detailed application notes and experimental protocols for the synthesis of C2-elongated fatty acids using this compound, based on the established literature.
Synthesis Overview
The synthesis of C2-elongated fatty acids from their corresponding methyl esters is a four-step process. The overall workflow is depicted below.
Data Presentation
The following tables summarize the starting materials, final products, and reported yields for the C2-elongation of various polyunsaturated fatty acids.
Table 1: Synthesis of C2-Elongated Polyunsaturated Fatty Acids
| Starting Fatty Acid Methyl Ester | C2-Elongated Fatty Acid Product | Overall Yield (%) | Purity (%) |
| α-Linolenic acid methyl ester | 11Z,14Z,17Z-Eicosatrienoic acid (Dihomo-α-linolenic acid) | >60 | >98 |
| Stearidonic acid methyl ester | 8Z,11Z,14Z,17Z-Eicosatetraenoic acid (ω-3 Arachidonic acid) | >60 | >98 |
| Eicosapentaenoic acid (EPA) methyl ester | 7Z,10Z,13Z,16Z,19Z-Docosapentaenoic acid | >60 | >98 |
Data sourced from Kuklev and Smith, 2006.[2][3]
Table 2: Spectroscopic Data for Intermediate 2-Alkyl-4,4-dimethyl-2-oxazolines
| Intermediate Oxazoline Derivative of: | Selected ¹H-NMR Data (CDCl₃, δ) | Selected ¹³C-NMR Data (CDCl₃, δ) |
| Dihomo-α-linolenic acid | 0.98 (t, 3H), 1.26 (s, 6H), 2.08 (m, 4H), 2.23 (t, 2H), 2.81 (m, 4H), 3.89 (s, 2H), 5.36 (m, 6H) | 14.5, 20.9, 25.9, 26.0, 26.4, 27.6, 28.5, 28.8, 29.5, 29.52, 29.6, 29.8, 29.83, 30.0, 67.2, 79.2, 127.5, 128.0, 128.6, 128.64, 130.7, 132.3, 166.4 |
| ω-3 Arachidonic acid | 0.97 (t, 3H), 1.26 (s, 6H), 2.08 (m, 4H), 2.24 (t, 2H), 2.84 (m, 6H), 3.89 (s, 2H), 5.37 (m, 8H) | 14.50, 20.82, 25.83, 25.91, 25.92, 26.31, 27.45, 28.70, 29.15, 29.33, 29.73, 31.08, 67.12, 79.17, 127.35, 127.99, 128.25, 128.73, 128.76, 130.52, 132.25, 166.28 |
| Docosapentaenoic acid | 0.97 (t, 3H), 1.26 (s, 6H), 2.08 (m, 4H), 2.24 (t, 2H), 2.85 (m, 8H), 3.89 (s, 2H), 5.37 (m, 10H) | 14.56, 20.88, 25.89, 25.99, 26.30, 27.42, 28.43, 28.74, 29.13, 29.55, 67.17, 79.29, 127.39, 128.15, 128.25, 128.30, 128.52, 128.55, 128.83, 128.90, 130.47, 132.35, 166.43 |
Data sourced from Kuklev and Smith, 2006.[3]
Experimental Protocols
The following protocols are based on a 1-gram starting scale of the fatty acid methyl ester. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Step 1: Reduction of Fatty Acid Methyl Ester to Fatty Alcohol
Materials:
-
Fatty acid methyl ester (e.g., α-linolenic acid methyl ester, 1.0 g)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend LiAlH₄ (3 equivalents) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the fatty acid methyl ester (1.0 g) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension over 30 minutes with stirring.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by the dropwise addition of saturated aqueous Na₂SO₄ solution at 0 °C.
-
Filter the resulting mixture through a pad of Celite® and wash the filter cake with diethyl ether.
-
Dry the combined organic filtrates over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude fatty alcohol. The product is typically used in the next step without further purification.
Step 2: Conversion of Fatty Alcohol to Fatty Acid Bromide
Materials:
-
Fatty alcohol (from Step 1)
-
Triphenylphosphine dibromide (Ph₃PBr₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the crude fatty alcohol in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere.
-
Add Ph₃PBr₂ (1.5 equivalents) portion-wise to the solution at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure fatty acid bromide.
Step 3: Coupling with Lithiated this compound
This step involves the formation of a lithiated carbanion from this compound, which then acts as a nucleophile to displace the bromide from the fatty acid bromide.
Materials:
-
Fatty acid bromide (from Step 2)
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, syringe, dry ice/acetone bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.5 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.65 equivalents) dropwise via syringe, keeping the temperature below -70 °C. A color change is typically observed, indicating the formation of the lithiated species.
-
Stir the mixture at -78 °C for 1 hour.
-
Dissolve the fatty acid bromide in a small amount of anhydrous THF and add it dropwise to the lithiated oxazoline solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-alkyl-4,4-dimethyl-2-oxazoline.
Step 4: Hydrolysis of the Oxazoline to the C2-Elongated Fatty Acid
The final step involves the acidic hydrolysis of the oxazoline ring to yield the free fatty acid.
Materials:
-
2-Alkyl-4,4-dimethyl-2-oxazoline (from Step 3)
-
Methanol (MeOH)
-
Concentrated hydrochloric acid (HCl)
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Water
-
Diethyl ether
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Dissolve the 2-alkyl-4,4-dimethyl-2-oxazoline in methanol in a round-bottom flask.
-
Add a catalytic amount of concentrated HCl.
-
Heat the mixture to reflux and maintain for 12 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the methyl ester of the C2-elongated fatty acid.
-
For the free fatty acid, dissolve the crude methyl ester in a mixture of ethanol and water.
-
Add KOH (1.5 equivalents) and stir the mixture at room temperature for 16 hours.
-
Acidify the reaction mixture with dilute HCl to pH ~2.
-
Extract the fatty acid with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the pure C2-elongated fatty acid. The purity is typically greater than 98%.[2][3]
Applications in Drug Development
The synthesis of C2-elongated fatty acids is of paramount importance for the development of new therapeutic agents and research tools.
-
Anti-Inflammatory Research: Dihomo-γ-linolenic acid (DGLA) is a precursor to anti-inflammatory eicosanoids.[1][5] Synthesizing DGLA and its analogues allows for the investigation of their therapeutic potential in inflammatory diseases.
-
Cancer Research: Polyunsaturated fatty acids, including C2-elongated versions, have been shown to influence cancer cell proliferation and apoptosis.[1] Access to pure synthetic samples is crucial for elucidating their mechanisms of action and potential as anti-cancer agents.
-
Neurological and Cardiovascular Research: ω-3 and ω-6 fatty acids, including their elongated forms, are essential components of neuronal and cardiac cell membranes.[4] The availability of these compounds through synthesis facilitates studies on their roles in neurological and cardiovascular health and disease.
-
Development of Bioactive Lipid Probes: The synthetic route allows for the incorporation of isotopic labels or reporter groups, enabling the creation of molecular probes to study the metabolism and signaling pathways of these important lipids.
Conclusion
The use of this compound provides a robust and efficient method for the C2-elongation of fatty acids, particularly for sensitive polyunsaturated substrates. The detailed protocols and data presented in these application notes offer a comprehensive guide for researchers in academia and industry to synthesize these valuable compounds for a wide range of applications in life sciences and drug discovery. The high yields and purity of the final products make this an attractive and practical synthetic strategy.
References
- 1. Multiple roles of dihomo-γ-linolenic acid against proliferation diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arachidonic acid: Physiological roles and potential health benefits – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-chain polyunsaturated fatty acid sources and evaluation of their nutritional and functional properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arachidonic acid - Wikipedia [en.wikipedia.org]
- 5. Dihomo-γ-linolenic acid - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Carboxylic Acid Protection as 2-Oxazolines
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing 2,4,4-trimethyl-2-oxazoline chemistry to protect carboxylic acids. The formation of a 2-substituted-4,4-dimethyl-2-oxazoline is a robust method for protecting the carboxyl group, owing to its stability under various conditions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for protecting a carboxylic acid as a 2-oxazoline?
A1: The protection involves the condensation of a carboxylic acid with a 2-amino alcohol, in this case, 2-amino-2-methyl-1-propanol. The reaction typically proceeds in two stages: first, the formation of an N-(2-hydroxy-1,1-dimethylethyl)amide intermediate, followed by a dehydration (cyclization) step to form the final 2-oxazoline ring.[1]
Q2: What are the most common methods to synthesize these 2-oxazolines?
A2: Several methods are employed, including:
-
Direct Thermal/Microwave-Assisted Condensation: Heating the carboxylic acid directly with excess 2-amino-2-methyl-1-propanol, often without a solvent.[1] Microwave heating can significantly reduce reaction times.[1]
-
Dehydrative Cyclization: This involves forming the intermediate β-hydroxyamide and then using a dehydrating agent to facilitate ring closure. Common reagents for this step include tosyl chloride, triflic acid (TfOH), DAST, or XtalFluor-E.[2][3][4]
-
In-situ Acid Chloride Formation: The carboxylic acid can be converted to an acyl chloride using reagents like thionyl chloride, which then reacts with the amino alcohol.[5]
Q3: My reaction yield is very low. What are the most likely causes?
A3: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient time or temperature.[4]
-
Moisture: Water can interfere with the reaction, especially if using water-sensitive reagents like thionyl chloride or dehydrating agents.[6]
-
Impure Starting Materials: The purity of the carboxylic acid and 2-amino-2-methyl-1-propanol is critical for high yields.[6]
-
Suboptimal Cyclization: The second step, the cyclization of the hydroxy amide intermediate, is often the most challenging and may require specific conditions or more potent reagents to proceed efficiently.[1][3]
Q4: A significant amount of ester side product is forming in my reaction. Why is this happening and how can I prevent it?
A4: Ester formation can occur as a side reaction, particularly when using activating agents like tosyl chloride in the presence of a base.[2] This happens when the activated carboxylic acid reacts with the hydroxyl group of another amino alcohol molecule (intermolecularly) instead of the amide nitrogen (intramolecularly). To minimize this, ensure optimized reaction conditions, or consider switching to a direct condensation method which is less prone to this issue.[1]
Q5: How can the 2-oxazoline protecting group be removed to regenerate the carboxylic acid?
A5: The 2-oxazoline group is typically stable to basic, organometallic, and reducing conditions but can be cleaved to reveal the carboxylic acid via acidic hydrolysis. This process often involves heating the oxazoline with aqueous acid (e.g., HCl).
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis.
| Observed Problem | Potential Cause | Suggested Solution & Protocol |
| Low or No Product Yield | Incomplete Dehydration/Cyclization: The intermediate hydroxy amide is formed but does not cyclize. This is common in direct heating methods. | Increase Reaction Temperature and Time: For microwave-assisted synthesis, increasing the temperature from 150 °C to 170 °C and the time from 5 to 15 minutes can dramatically improve the yield of the cyclized oxazoline.[1] Ensure the reaction is performed in an open vessel to allow for the removal of water.[1] |
| Inefficient Activating/Dehydrating Agent: The chosen reagent is not strong enough to promote cyclization under the current conditions. | Switch to a Stronger Acid Catalyst: Weaker acids like TFA or MsOH may give low yields.[3] Using a stronger acid like triflic acid (TfOH) can effectively promote the dehydrative cyclization.[3] | |
| Presence of Moisture: Reagents and solvents are not sufficiently dry. | Use Anhydrous Conditions: Dry all solvents before use. If using reagents sensitive to moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[7] | |
| Formation of Multiple Byproducts | Degradation at High Temperatures: The starting material or product may be sensitive to the high temperatures required for thermal condensation. | Use a Milder, Catalytic Method: An acid-promoted, one-pot synthesis can often be performed at lower temperatures (e.g., 80 °C) compared to direct thermal condensation (170-200 °C), minimizing degradation.[3] |
| Difficulty in Product Purification | Co-elution with Starting Material: The product and unreacted carboxylic acid are difficult to separate by column chromatography. | Aqueous Wash: Before chromatographic purification, perform an aqueous workup with a mild base (e.g., saturated NaHCO₃ solution) to extract the acidic starting material into the aqueous layer, simplifying the subsequent purification of the neutral oxazoline product. |
| Product is Water Soluble: Significant product loss occurs during aqueous extraction steps. | Optimize Extraction: Use a suitable organic solvent for extraction and perform multiple extractions to maximize recovery.[7] Washing the combined organic layers with brine can help to remove residual water and improve separation.[6] |
Data Presentation: Reaction Optimization
Optimizing reaction parameters is crucial for maximizing yield and minimizing byproducts.
Table 1: Optimization of Microwave-Assisted Synthesis of 2-Phenyl-4,4-dimethyl-2-oxazoline [1]
| Entry | Temperature (°C) | Time (min) | Yield (%) | Notes |
| 1 | 150 | 5 | Low | Primarily intermediate amide formed. |
| 2 | 160 | 10 | Moderate | Mixture of amide and oxazoline. |
| 3 | 170 | 15 | 85 | Optimized conditions for this substrate. |
| 4 | 170 | 25 | >85 | Longer heating led to some decomposition. |
Table 2: Optimization of Acid-Catalyzed Oxazoline Synthesis
| Entry | Acid Catalyst (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | TFA (1.5) | DCE | 80 | Low[3] |
| 2 | MsOH (1.5) | DCE | 80 | Low[3] |
| 3 | TfOH (1.0) | DCE | 80 | Good |
| 4 | TfOH (1.5) | DCE | 80 | Excellent[3] |
| 5 | TfOH (1.5) | THF | 80 | Moderate |
| 6 | TfOH (1.5) | Toluene | 80 | Good |
Data in Table 2 is illustrative, based on principles reported for similar dehydrative cyclizations.[3]
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis in an Open Vessel [1]
-
Place the carboxylic acid (1.0 mmol) and 2-amino-2-methyl-1-propanol (5.0 mmol, 5 equiv.) in an open microwave process vial.
-
Heat the mixture in a microwave reactor to 170 °C.
-
Hold the temperature for 15-25 minutes. Note: reaction time may need to be optimized for different carboxylic acids.[1]
-
Cool the reaction mixture to room temperature.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic solution with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation.
Protocol 2: One-Pot Triflic Acid (TfOH) Promoted Synthesis [3]
-
To a solution of the carboxylic acid (1.0 mmol) and 2-amino-2-methyl-1-propanol (1.2 mmol, 1.2 equiv.) in 1,2-dichloroethane (DCE, 0.1 M), add triflic acid (TfOH) (1.5 mmol, 1.5 equiv.) at room temperature under an inert atmosphere.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yield in 2-oxazoline synthesis.
Caption: General experimental workflow for 2-oxazoline protection of carboxylic acids.
References
- 1. Open vessel mode microwave-assisted synthesis of 2-oxazolines from carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Oxazoline - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2,4,4-Trimethyl-2-oxazoline Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,4,4-trimethyl-2-oxazoline derivatives synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound derivatives.
Issue 1: Low or No Product Yield
Q1: I am getting a very low yield or no desired this compound product. What are the potential causes and how can I address them?
A1: Low or no yield in oxazoline synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
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Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Try increasing the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of starting materials.
-
-
Presence of Moisture: Oxazoline synthesis is often sensitive to water, which can hydrolyze the intermediate species or the final product.
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Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
-
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Suboptimal Reagent Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion or the formation of side products.
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Solution: Carefully check the stoichiometry of your reactants. For example, in the synthesis from a nitrile and an amino alcohol, a slight excess of the amino alcohol might be beneficial.
-
-
Inefficient Dehydrating Agent/Catalyst: The choice and activity of the cyclizing agent or catalyst are crucial.
-
Solution: If using a dehydrating agent like a carbodiimide or a Burgess-type reagent, ensure it is fresh and active. For acid-catalyzed cyclizations, stronger acids like triflic acid (TfOH) have been shown to be more effective than weaker acids.[1]
-
Issue 2: Formation of Significant Side Products
Q2: My reaction is producing a significant amount of an ester side product instead of the desired oxazoline. How can I minimize this?
A2: Ester formation is a common side reaction, especially when using certain dehydrating agents.
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Choice of Reagent: Some reagents are more prone to promoting esterification.
-
Solution: If you are using a reagent like tosyl chloride, consider switching to a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®, which can favor oxazoline formation.
-
-
Reaction Conditions: The reaction conditions can influence the competition between cyclization and esterification.
-
Solution: Lowering the reaction temperature might favor the desired intramolecular cyclization over the intermolecular esterification.
-
Q3: I am observing the formation of multiple unidentified impurities in my reaction mixture. What steps can I take to identify and eliminate them?
A3: The formation of multiple impurities can be due to several factors, including substrate decomposition or complex side reactions.
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Reaction Temperature: High temperatures can sometimes lead to the degradation of starting materials or the product.
-
Solution: Try running the reaction at a lower temperature for a longer period.
-
-
Purification of Starting Materials: Impurities in the starting materials can lead to a cascade of side reactions.
-
Solution: Ensure the purity of your starting materials (e.g., 2-amino-2-methyl-1-propanol and the carboxylic acid derivative) by recrystallization or distillation before use.
-
-
Alternative Synthetic Route: If side product formation is persistent, consider an alternative synthetic pathway. For instance, if the dehydrative cyclization of a β-hydroxy amide is problematic, synthesis from the corresponding nitrile might offer a cleaner reaction profile.
Frequently Asked Questions (FAQs)
Q4: What are the most common methods for synthesizing this compound derivatives?
A4: The most common and effective methods include:
-
Dehydrative Cyclization of N-(1-hydroxy-2-methylpropan-2-yl) amides: This is a widely used method where the corresponding β-hydroxy amide is cyclized using a dehydrating agent or an acid catalyst.[1]
-
Reaction of a Nitrile with 2-Amino-2-methyl-1-propanol: This method can be efficient, often catalyzed by Lewis acids.
-
Reaction of a Carboxylic Acid or its Derivative with 2-Amino-2-methyl-1-propanol: Acyl chlorides or esters can be reacted with the amino alcohol to form the intermediate amide, which then cyclizes.
Q5: How can I monitor the progress of my reaction effectively?
A5: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction. You can spot the reaction mixture alongside your starting materials to observe the disappearance of the reactants and the appearance of the product spot. For more quantitative analysis, techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed.
Q6: What are the recommended purification techniques for this compound derivatives?
A6: The choice of purification technique depends on the physical properties of the derivative and the impurities present. Common methods include:
-
Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be very effective.
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Column Chromatography: Silica gel column chromatography is a versatile method for separating the product from non-volatile impurities and side products. A solvent system of ethyl acetate and hexanes is often a good starting point.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can yield highly pure material.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Substituted-Oxazolines.
| Starting Materials | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-(2-hydroxyethyl)benzamide | Triflic Acid | 1,2-dichloroethane | 80 | 12 | 95 | [1] |
| Benzonitrile and 2-aminoethanol | Zinc Acetate | Chlorobenzene | Reflux | 24 | 70-80 | General Knowledge |
| N-(2-hydroxyethyl)amides | Deoxo-Fluor® | Dichloromethane | Room Temperature | < 1 | >90 | General Knowledge |
| Carboxylic Acids and 2-Amino-2-methyl-1-propanol | Hβ-zeolite | Toluene | Microwave | 0.5-1 | 68-94 | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Dehydrative Cyclization of N-(1-hydroxy-2-methylpropan-2-yl)acetamide
This protocol is based on the general principle of acid-catalyzed dehydrative cyclization.
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Preparation of N-(1-hydroxy-2-methylpropan-2-yl)acetamide:
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To a solution of 2-amino-2-methyl-1-propanol (1.0 eq) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, slowly add acetic anhydride (1.1 eq).
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting amino alcohol is consumed.
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Work up the reaction by washing with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-hydroxy amide. This is often pure enough for the next step.
-
-
Cyclization to this compound:
-
Dissolve the crude N-(1-hydroxy-2-methylpropan-2-yl)acetamide (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane.
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Add triflic acid (1.5 eq) dropwise to the solution at room temperature.[1]
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Heat the reaction mixture to 80 °C and stir for 12 hours, or until TLC analysis indicates the completion of the reaction.[1]
-
Cool the reaction mixture to room temperature and carefully quench by adding it to a stirred, saturated solution of sodium bicarbonate.
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Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by distillation or column chromatography to obtain pure this compound.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: 2,4,4-Trimethyl-2-oxazoline Mediated Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,4,4-trimethyl-2-oxazoline in their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in synthesis?
A1: this compound is a heterocyclic compound commonly employed in organic synthesis. Its primary applications include acting as a protecting group for carboxylic acids and serving as a chiral auxiliary to induce stereoselectivity in asymmetric synthesis. It is notably used in the Meyers synthesis for the asymmetric preparation of aldehydes, ketones, and other chiral molecules.
Q2: Under what conditions is the this compound protecting group stable and when is it cleaved?
A2: The this compound group is generally stable under basic, organometallic, and some reducing conditions. It is, however, susceptible to cleavage under acidic conditions, typically through hydrolysis, to regenerate the carboxylic acid.
Q3: What are the most common side reactions observed during the alkylation step of a this compound mediated synthesis?
A3: The most prevalent side reactions during the alkylation of the lithiated this compound intermediate include:
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Enolization of the electrophile: If the alkylating agent has acidic protons, the lithiated oxazoline can act as a base, leading to deprotonation of the electrophile rather than the desired alkylation.
-
Low reactivity of the electrophile: Sterically hindered or electronically deactivated electrophiles may react slowly, allowing for the degradation of the lithiated intermediate.
-
Over-alkylation: In some cases, a second alkylation can occur, leading to undesired dialkylated products.
Q4: What byproducts can be expected during the deprotection (hydrolysis) of the oxazoline ring?
A4: The primary byproduct of acidic hydrolysis is the corresponding amino alcohol, 2-amino-2-methyl-1-propanol, which is derived from the oxazoline ring itself. Incomplete hydrolysis can leave unreacted oxazoline, and under certain conditions, N-acylethanolamines can be formed as intermediates or byproducts.[1]
Troubleshooting Guides
Problem 1: Low Yield of Alkylated Product
Symptoms:
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Low conversion of the starting oxazoline.
-
Presence of unreacted starting material and quenching products in the reaction mixture.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete lithiation | - Ensure anhydrous and inert reaction conditions (e.g., dry solvents, argon or nitrogen atmosphere).- Use freshly titrated organolithium reagent (e.g., n-BuLi, s-BuLi).- Optimize the deprotonation temperature and time. For this compound, temperatures around -78 °C are common. |
| Degradation of the lithiated intermediate | - Maintain a low temperature throughout the addition of the electrophile.- Minimize the time between the formation of the lithiated species and the addition of the electrophile. |
| Low reactivity of the electrophile | - Increase the reaction temperature after the addition of the electrophile.- Use a more reactive electrophile (e.g., alkyl iodide instead of alkyl bromide or chloride).- Consider the use of an additive to enhance reactivity, if compatible with the reaction. |
| Protonation of the lithiated intermediate | - Ensure the electrophile is anhydrous.- Check for any acidic protons in the substrate or electrophile that could be quenched by the organolithium reagent. |
Problem 2: Formation of Impurities During Deprotection (Hydrolysis)
Symptoms:
-
The presence of unexpected spots on TLC or peaks in GC/LC-MS analysis of the crude product after hydrolysis.
-
Difficulty in isolating the pure carboxylic acid.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete hydrolysis | - Increase the concentration of the acid (e.g., HCl, H₂SO₄).- Extend the reaction time or increase the temperature.- Ensure efficient mixing of the biphasic system if applicable. |
| Formation of N-acylethanolamine byproduct | - Optimize the hydrolysis conditions (acid concentration, temperature, and time) to favor complete conversion to the carboxylic acid.[1]- Consider a two-step deprotection protocol if direct hydrolysis is problematic. |
| Degradation of the product | - If the target carboxylic acid is sensitive to strong acid or high temperatures, explore milder hydrolysis conditions (e.g., using weaker acids or lower temperatures for a longer duration).- Protect other sensitive functional groups in the molecule before deprotection. |
Experimental Protocols
General Procedure for the Alkylation of this compound (Meyers Synthesis Intermediate)
-
Preparation: Under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq.) in anhydrous THF at -78 °C.
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Lithiation: Slowly add a freshly titrated solution of n-butyllithium (1.05 eq.) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the resulting mixture for 1-2 hours at this temperature.
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Alkylation: Add a solution of the alkyl halide (1.1 eq.) in anhydrous THF dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, then slowly warm to room temperature and stir overnight.
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Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Work-up: Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel.
General Procedure for the Acidic Hydrolysis of the Alkylated Oxazoline
-
Reaction Setup: Dissolve the purified alkylated oxazoline (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or THF).
-
Hydrolysis: Add an aqueous solution of a strong acid (e.g., 3-6 M HCl or H₂SO₄) to the solution.
-
Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or GC/MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize it with a suitable base (e.g., NaOH, NaHCO₃).
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Extraction: Extract the aqueous layer with an organic solvent to remove any non-acidic byproducts.
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Isolation: Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of ~1-2 and then extract the desired carboxylic acid with an organic solvent.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be further purified by recrystallization or chromatography if necessary.
Visualizations
Caption: General workflow for this compound mediated synthesis.
Caption: Troubleshooting flowchart for low yields in the alkylation step.
Caption: Troubleshooting flowchart for impurities during the deprotection step.
References
Technical Support Center: Cationic Ring-Opening Polymerization (CROP) of 2,4,4-Trimethyl-2-oxazoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the cationic ring-opening polymerization (CROP) of 2,4,4-trimethyl-2-oxazoline, specifically focusing on issues of low initiation efficiency.
Troubleshooting Guide: Low Initiation Efficiency
Low or inefficient initiation is a common hurdle in the CROP of sterically hindered monomers like this compound. This guide provides a systematic approach to diagnosing and resolving this issue.
Question: My polymerization of this compound is not starting, or is proceeding very slowly with a broad molecular weight distribution. What are the likely causes and how can I fix it?
Answer:
Low initiation efficiency in the CROP of this compound is often attributed to a combination of factors, primarily steric hindrance from the gem-dimethyl group at the 4-position, initiator reactivity, and the purity of reactants and solvents. Below is a step-by-step guide to troubleshoot this problem.
Initiator Selection and Reactivity
The choice of initiator is paramount for successfully polymerizing sterically hindered 2-oxazolines. The initiation step involves the nucleophilic attack of the monomer's nitrogen atom on the electrophilic initiator.[1] For monomers with significant steric bulk around the nitrogen, a highly reactive initiator is required to overcome the energy barrier.
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Recommendation: Employ highly electrophilic initiators. Alkyl triflates (e.g., methyl triflate, MeOTf) are significantly more reactive than tosylates (MeOTs), nosylates (MeONs), and especially alkyl halides.[2] The general order of reactivity for common initiators is: Triflates > Nosylates > Tosylates > Halides .[2] For a sterically demanding monomer like this compound, starting with a triflate initiator is strongly advised.
-
Quantitative Comparison of Initiator Reactivity (General for 2-Oxazolines):
| Initiator Type | Relative Initiation Rate | Typical Reaction Conditions | Polydispersity (Đ) |
| Alkyl Triflates (e.g., MeOTf) | Very Fast | Lower temperatures possible | Narrow (typically < 1.2) |
| Alkyl Nosylates (e.g., MeONs) | Fast | Moderate temperatures | Narrow (typically < 1.3) |
| Alkyl Tosylates (e.g., MeOTs) | Moderate to Slow | Higher temperatures often required | Can be broad if initiation is slow |
| Alkyl Halides (e.g., Benzyl Bromide) | Very Slow | High temperatures required | Broad |
-
Troubleshooting Workflow for Initiator Selection:
Caption: Initiator selection workflow for low initiation efficiency.
Monomer and Solvent Purity
CROP is extremely sensitive to impurities, especially water and other nucleophiles. Water can act as a chain transfer agent or terminate the polymerization, leading to low molecular weight polymers and reduced initiation efficiency.
-
Recommendation: Rigorous purification of the this compound monomer and the polymerization solvent is crucial.
-
Monomer Purification: Distillation from a suitable drying agent such as calcium hydride (CaH₂) immediately before use is highly recommended.
-
Solvent Purification: Anhydrous solvents are mandatory. Acetonitrile is a common solvent for CROP and should be distilled over CaH₂ and stored under an inert atmosphere.
-
-
Experimental Protocol: Purification of this compound
-
Place the commercially available this compound in a round-bottom flask equipped with a magnetic stir bar.
-
Add calcium hydride (CaH₂) to the flask (approximately 5-10% w/v).
-
Reflux the mixture under an inert atmosphere (e.g., argon or nitrogen) for at least 4 hours to ensure complete drying.
-
Distill the monomer under an inert atmosphere, collecting the fraction at the appropriate boiling point (112-113 °C at atmospheric pressure).
-
The freshly distilled monomer should be used immediately or stored in a sealed flask under an inert atmosphere over molecular sieves.
-
Reaction Temperature
While higher temperatures can increase the rate of both initiation and propagation, they can also promote side reactions, such as chain transfer, leading to a loss of control over the polymerization.
-
Recommendation: For a sluggish initiation with a highly reactive initiator like MeOTf, a moderate increase in temperature may be beneficial. However, this should be done cautiously. Monitoring the reaction closely by techniques like in-situ NMR is advisable to track monomer consumption and identify potential side reactions.[3][4]
Use of Pre-formed Oxazolinium Salts
To bypass a slow initiation step, a pre-formed oxazolinium salt can be used as the initiator.[5] This involves reacting the initiator (e.g., MeOTf) with a small amount of a highly reactive, non-sterically hindered 2-oxazoline (like 2-ethyl-2-oxazoline) to form the active oxazolinium species. This pre-formed initiator can then be used to initiate the polymerization of the more sterically hindered this compound.
Frequently Asked Questions (FAQs)
Q1: Can the steric hindrance of the gem-dimethyl group on the 4-position of this compound be overcome by simply increasing the initiator concentration?
A1: While increasing the initiator concentration might lead to a higher number of initiated chains, it is not an ideal solution for overcoming the inherent low reactivity due to steric hindrance. A high initiator concentration can lead to side reactions and may result in a polymer with a very low molecular weight and a broad distribution. The more effective approach is to use a more reactive initiator and ensure the highest purity of all components.
Q2: Are there alternative initiation systems for sterically hindered 2-oxazolines?
A2: Yes, besides highly reactive alkyl triflates, Lewis acids have been explored as initiators for CROP. For instance, rare-earth metal triflates have shown high catalytic efficiency for the polymerization of some sterically hindered 2-oxazolines.[6] However, the use of such systems may require more specialized knowledge and optimization. For most applications, a highly reactive organic initiator like methyl triflate remains the first choice.
Q3: How can I monitor the initiation efficiency of my polymerization in real-time?
A3: In-situ ¹H NMR spectroscopy is a powerful technique to monitor the progress of the polymerization.[3][4] By tracking the disappearance of the monomer peaks and the appearance of the polymer peaks over time, you can determine the polymerization kinetics. A non-linear first-order kinetic plot can be indicative of slow initiation.
-
Signaling Pathway for Monitoring Initiation:
Caption: Workflow for monitoring initiation efficiency using in-situ NMR.
Q4: What is the expected impact of the gem-dimethyl group on the propagation rate?
A4: The gem-dimethyl group at the 4-position primarily affects the initiation step due to steric hindrance around the nitrogen atom. While it may have some influence on the propagation rate, the effect is generally less pronounced compared to its impact on initiation. Once the first monomer unit is added and the active center is formed, subsequent monomer additions might be less sterically hindered. However, the overall polymerization kinetics will be significantly slower if the initiation is inefficient.
Experimental Protocols
General Protocol for the CROP of this compound with Methyl Triflate
This protocol assumes all glassware is oven-dried and cooled under an inert atmosphere, and all liquids are transferred via syringe.
-
Monomer and Solvent Preparation:
-
Purify this compound by distillation from CaH₂ as described above.
-
Use anhydrous acetonitrile, freshly distilled from CaH₂.
-
-
Polymerization Setup:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the desired amount of purified this compound.
-
Add the required volume of anhydrous acetonitrile to achieve the desired monomer concentration (e.g., 1-2 M).
-
Place the flask in a pre-heated oil bath at the desired reaction temperature (e.g., 80 °C).
-
-
Initiation:
-
In a separate, dry vial, prepare a stock solution of methyl triflate (MeOTf) in anhydrous acetonitrile.
-
Using a syringe, rapidly inject the calculated amount of the MeOTf solution into the stirring monomer solution.
-
-
Polymerization:
-
Allow the reaction to proceed for the desired time. The progress can be monitored by taking aliquots at different time points and analyzing them by ¹H NMR or GPC.
-
-
Termination:
-
Terminate the polymerization by adding a nucleophilic agent, such as a solution of piperidine in methanol or water.
-
Allow the mixture to stir for at least one hour at room temperature to ensure complete termination.
-
-
Polymer Isolation:
-
Precipitate the polymer by adding the reaction mixture dropwise to a large excess of a non-solvent, such as cold diethyl ether.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer with the non-solvent and dry it under vacuum to a constant weight.
-
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
controlling molecular weight and dispersity in poly(2-oxazoline) synthesis
This technical support center is designed for researchers, scientists, and drug development professionals, providing essential guidance for controlling molecular weight and dispersity in poly(2-oxazoline) synthesis. It includes troubleshooting guides and frequently asked questions in a user-friendly format to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: How can I precisely control the molecular weight of my poly(2-oxazoline)?
A1: The molecular weight of poly(2-oxazoline) is primarily dictated by the monomer-to-initiator ratio ([M]/[I]). For a living polymerization, a higher [M]/[I] ratio will yield a polymer with a higher molecular weight, provided the monomer conversion is complete. The theoretical number-average molecular weight (Mn) can be estimated using the formula:
Mn (theoretical) = ([M]/[I]) * (Monomer Molecular Weight) + (Initiator Molecular Weight)
Accurate weighing and dispensing of both monomer and initiator are critical for achieving the target molecular weight.
Q2: What is dispersity (Đ), and what are the key factors to achieve a low value?
A2: Dispersity (Đ), also known as the polydispersity index (PDI), reflects the breadth of the molecular weight distribution in a polymer sample. A value of 1.0 signifies that all polymer chains are of equal length. In living polymerizations, a low dispersity (typically Đ < 1.2) is desirable.
To obtain a low dispersity:
-
High Purity of Reagents: Ensure that monomers, solvents, and initiators are of the highest purity. Impurities can act as unwanted initiators, chain transfer agents, or terminating agents, leading to a broader molecular weight distribution.
-
Efficient Initiation: The rate of initiation should be at least as fast as the rate of propagation (k_i ≥ k_p). This ensures that all polymer chains begin to grow simultaneously. Initiators like methyl triflate (MeOTf) are known for their rapid initiation kinetics.[1]
-
Anhydrous Conditions: The cationic propagating species is highly sensitive to water, which can act as a terminating agent. Therefore, all reactions must be performed under strictly anhydrous conditions.
-
Stable Reaction Temperature: Maintaining a constant and uniform temperature is crucial, as fluctuations can alter the rates of polymerization and contribute to a broader dispersity.
Q3: What are the most common initiators for poly(2-oxazoline) synthesis?
A3: The cationic ring-opening polymerization (CROP) of 2-oxazolines is initiated by electrophilic species. The choice of initiator impacts the polymerization kinetics and can be used to introduce functionality at the α-chain end. Commonly used initiators include:
-
Alkylating Agents: Methyl tosylate (MeOTs) and methyl triflate (MeOTf) are extensively used due to their high efficiency in promoting a living polymerization.[2] Other alkylating agents like benzyl bromide are also employed.
-
Lewis Acids: Boron trifluoride etherate (BF₃·OEt₂) can also initiate the polymerization.
-
Acetyl Halides: Acetyl chloride, bromide, and iodide have been successfully used as initiators.
Q4: How can I effectively terminate the polymerization and introduce end-group functionality?
A4: The living nature of CROP allows for controlled termination by introducing a nucleophilic agent. This step can be strategically used to install a specific functional group at the ω-chain end. Common terminating agents are:
-
Water or Alcohols: The addition of water or an alcohol like methanol will introduce a hydroxyl (-OH) end-group.
-
Amines: Primary or secondary amines, such as ammonia or piperidine, can be used to introduce an amine (-NHR or -NR₂) functionality.
-
Alkali Hydroxides: A solution of potassium or sodium hydroxide in methanol is also a common method for creating hydroxyl-terminated polymers.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of poly(2-oxazoline)s.
Problem 1: The experimental molecular weight is significantly lower than the theoretical target.
| Possible Cause | Suggested Solution |
| Inaccurate Reagent Stoichiometry | Carefully re-verify all calculations for the monomer-to-initiator ratio. Ensure precise and accurate measurement of both components. |
| Presence of Impurities | Purify the monomer, for instance, by distillation over calcium hydride (CaH₂), and ensure the solvent is thoroughly dried. Use a high-purity initiator. |
| Chain Transfer Reactions | Chain transfer to the monomer is a known side reaction, particularly for monomers like 2-methyl-2-oxazoline, and can be more prevalent at elevated temperatures. Consider reducing the polymerization temperature. |
| Premature Termination by Water | Ensure all glassware is rigorously dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent termination by atmospheric moisture. |
Problem 2: The resulting polymer exhibits high dispersity (Đ > 1.3).
| Possible Cause | Suggested Solution |
| Slow Initiation Relative to Propagation | The rate of initiation (k_i) should be faster than or equal to the rate of propagation (k_p). If you suspect slow initiation is the issue, switch to a more reactive initiator, such as methyl triflate.[1] |
| Contaminated Reagents | Impurities can induce side reactions that lead to a broadening of the molecular weight distribution. Ensure all reagents and solvents are purified and handled under anhydrous conditions. |
| Incomplete Monomer Conversion | Allow the polymerization to reach full monomer conversion. You can monitor the progress of the reaction by taking aliquots and analyzing them with techniques like ¹H NMR or gas chromatography (GC). |
| Temperature Gradients | Ensure uniform heating of the reaction mixture. Use a well-stirred oil bath or a reliable heating mantle to avoid temperature fluctuations. |
| Uncontrolled Side Reactions | Chain transfer and termination reactions are primary causes of high dispersity. Optimize your reaction conditions, including temperature, solvent, and reagent purity, to minimize these undesired pathways. |
Problem 3: The polymerization fails to initiate or proceeds at an extremely slow rate.
| Possible Cause | Suggested Solution |
| Degraded or Inactive Initiator | Initiators can degrade over time, especially if not stored properly. Use a fresh batch of initiator or purify it if possible. |
| Insufficient Reaction Temperature | The rate of CROP is highly dependent on temperature. If the reaction is too slow, consider incrementally increasing the temperature. Be aware that excessively high temperatures can promote side reactions. |
| Inappropriate Solvent Choice | The polarity of the solvent can significantly affect the polymerization rate. Acetonitrile is a commonly used and generally effective solvent for this reaction. |
| Presence of Inhibitors in Monomer | Commercial monomers may contain inhibitors to prevent polymerization during storage. Ensure the monomer is purified to remove any such substances before use. |
Data Presentation
Table 1: Influence of Monomer-to-Initiator Ratio on the Molecular Weight and Dispersity of Poly(2-ethyl-2-oxazoline) (PEtOx)
| [M]/[I] Ratio | Initiator | Solvent | Temperature (°C) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| 20 | EtOxMeOTf | DLG | 60 | Approx. 2000 | ≤ 1.4 | [2] |
| 50 | EtOxMeOTf | DLG | 60 | Approx. 5000 | ≤ 1.4 | [2] |
| 100 | EtOxMeOTf | DLG | 60 | Lower than theoretically expected | ≤ 1.4 | [2] |
Table 2: A Comparison of Initiators for the Polymerization of 2-ethyl-2-oxazoline (PEtOx) in Dihydrolevoglucosenone (DLG)
| Initiator | Solvent | Temperature (°C) | Mn ( g/mol ) | Đ (Mw/Mn) | Remarks | Reference |
| MeOTf | DLG | 90 | 820 (Expected: 5000) | 1.55 | The obtained molar mass was significantly lower than the theoretical value. | [2] |
| MeOTs | DLG | 90 | 1370 (Expected: 5000) | 1.38 | The obtained molar mass was significantly lower than the theoretical value. | [2] |
| EtOxMeOTf | DLG | 60 | Correlated well with expected values at lower [M]/[I] ratios | ≤ 1.4 | Provided the most controlled polymerization in this solvent. | [2] |
Experimental Protocols
A General Protocol for the Cationic Ring-Opening Polymerization of 2-Ethyl-2-oxazoline (PEtOx)
This protocol serves as a general guideline. Optimization may be necessary for specific molecular weights and applications.
Materials:
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2-Ethyl-2-oxazoline (EtOx), freshly distilled over CaH₂
-
High-purity methyl tosylate (MeOTs) or methyl triflate (MeOTf)
-
Anhydrous acetonitrile (ACN)
-
Terminating agent (e.g., methanolic solution of KOH)
-
Inert gas (Nitrogen or Argon)
-
Schlenk line apparatus or a glovebox
-
Oven-dried glassware
Procedure:
-
Glassware Preparation: All glassware must be thoroughly dried in an oven at a temperature above 100°C overnight and subsequently cooled under a stream of dry inert gas.
-
Reaction Assembly: Assemble the reaction flask on a Schlenk line under a positive pressure of inert gas.
-
Addition of Monomer and Solvent: In the dry Schlenk flask, add the required amount of anhydrous acetonitrile. Following this, add the freshly distilled 2-ethyl-2-oxazoline using a dry syringe.
-
Initiator Preparation and Addition: In a separate, dry vial, prepare a stock solution of the initiator in anhydrous acetonitrile. To initiate the polymerization, add the calculated volume of the initiator solution to the monomer solution to achieve the desired [M]/[I] ratio.
-
Polymerization: Immerse the reaction flask in a preheated oil bath set to the desired reaction temperature (typically between 80-140°C) and begin stirring. The duration of the reaction will vary based on the reaction conditions. The progress of the polymerization should be monitored by taking aliquots and analyzing them for monomer conversion via ¹H NMR or GC.
-
Termination of Polymerization: Upon reaching the desired monomer conversion, cool the reaction mixture to room temperature. Terminate the polymerization by adding an excess of the selected nucleophilic terminating agent. Allow the mixture to stir for several hours or overnight to ensure complete termination of all living chains.
-
Polymer Purification: Precipitate the synthesized polymer by slowly adding the reaction mixture to a large volume of a suitable non-solvent, such as cold diethyl ether, with vigorous stirring.
-
Isolation and Drying: The precipitated polymer can be isolated by filtration or decantation. The polymer should be washed with the non-solvent to remove any residual unreacted monomer and initiator. Finally, the purified polymer should be dried under vacuum until a constant weight is achieved.
-
Polymer Characterization: The final polymer should be characterized to determine its molecular weight (Mn and Mw) and dispersity (Đ) using Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC). The chemical structure of the polymer should be confirmed using ¹H NMR spectroscopy.
Visualizations
Caption: Cationic Ring-Opening Polymerization (CROP) Mechanism.
Caption: General Experimental Workflow for Poly(2-oxazoline) Synthesis.
Caption: Troubleshooting Decision Tree for Poly(2-oxazoline) Synthesis.
References
Technical Support Center: Purification of 2,4,4-Trimethyl-2-oxazoline Reaction Products
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of reaction products involving 2,4,4-trimethyl-2-oxazoline. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound and its derivatives.
Issue 1: The final product is contaminated with water, affecting downstream applications like polymerization.
-
Possible Cause: Incomplete removal of water co-produced during synthesis, or absorption of atmospheric moisture by the hygroscopic product.[1] Even small amounts of water can act as a chain terminator in polymerization reactions.[1]
-
Suggested Solution:
-
Chemical Drying Followed by Distillation: Treat the crude product with a drying agent that reacts with water to form non-volatile byproducts.[1] Common choices include dialkyl hydrogen phosphites (e.g., diethyl hydrogen phosphite) or halosilanes (e.g., dimethyldichlorosilane).[1] Following treatment, purify the this compound by distillation.[1]
-
Fractional Distillation: For larger scale purifications, fractional distillation can be effective in separating water from the product.[1] However, for applications requiring very low water content, simple fractional distillation may not be sufficient.[1]
-
Azeotropic Distillation: In some cases, azeotropic removal of water using a suitable solvent like benzene or toluene during the reaction work-up can be employed.[2]
-
Issue 2: The purified product has a yellow or discolored appearance.
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Possible Cause: Presence of color-causing impurities generated during the synthesis.[1] The identity of these impurities is often unknown but can affect the color of resulting polymers.[1]
-
Suggested Solution:
-
Treatment with Phosphites or Halosilanes: Similar to water removal, treating the crude product with dialkyl hydrogen phosphites or halosilanes followed by distillation has been shown to reduce the color of the final product and the polymers derived from it.[1]
-
Activated Carbon Treatment: Before distillation, stirring the crude product with activated carbon can help adsorb colored impurities.
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Column Chromatography: For solid derivatives, column chromatography using silica gel or alumina can be effective in separating colored impurities from the desired product.[3]
-
Issue 3: Decomposition of the oxazoline ring occurs during purification by column chromatography.
-
Possible Cause: The oxazoline ring can be sensitive to acidic conditions and may undergo hydrolysis on standard silica gel.[4][5]
-
Suggested Solution:
-
Use of Neutral or Basic Alumina: Substitute silica gel with neutral or basic alumina as the stationary phase to avoid acidic conditions.[4]
-
Passivated Silica Gel: If silica gel must be used, it can be passivated by pre-eluting the column with a non-polar solvent containing a small amount of a non-coordinating base, such as triethylamine.[4]
-
Aprotic Solvents: Ensure that all solvents used for chromatography are anhydrous and non-protic to minimize the risk of hydrolysis.[4]
-
Issue 4: Poor separation of the desired product from a close-running impurity during column chromatography.
-
Possible Cause: The impurity has a similar polarity to the desired product, resulting in similar retention factors (Rf values) on the TLC plate.
-
Suggested Solution:
-
Optimize the Solvent System: Use a less polar solvent system to increase the separation between spots on the TLC plate.[3] A good starting point for polar aromatic amines is a 1:1 mixture of ethyl acetate and hexane.[3] The ideal system should provide a target Rf value of 0.2-0.4 for the desired compound.[3]
-
Try a Different Solvent System: Employing a solvent system with different selectivity, such as toluene/ethyl acetate or hexane/acetone, may improve separation.[3]
-
Dry Loading Technique: If the compound's solubility in the eluent is low, consider using a dry loading technique to introduce the sample onto the column.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended general procedure for purifying this compound by distillation?
A1: A common method involves vacuum distillation.[1] It is advantageous to perform the distillation at reduced pressure to keep the temperature below 130°C, which helps to minimize polymerization of the oxazoline.[1] For high purity, especially for polymerization applications, pre-treatment with a drying agent like bis(2-ethylhexyl)hydrogen phosphite can be beneficial to remove residual water.[1]
Q2: What are the typical physical properties of this compound?
A2:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₁NO[6] |
| Molecular Weight | 113.16 g/mol [6] |
| Boiling Point | 112-113 °C (lit.) |
| Density | 0.887 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.4213 (lit.) |
Q3: How can I monitor the purity of my fractions during purification?
A3:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of a column chromatography purification.[3] By spotting the collected fractions on a TLC plate alongside the starting material, you can identify the fractions containing the pure product.[3]
-
Gas Chromatography (GC): For volatile compounds like this compound, GC is an excellent technique to determine purity and quantify the amount of residual water or other volatile impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to confirm the structure of the purified product and identify any remaining impurities.
Q4: My reaction involves creating a derivative of this compound that is a solid. What is a suitable purification method?
A4: For solid derivatives, recrystallization is a common and effective purification technique.[2] The choice of solvent is crucial and should be determined experimentally. The crude product is dissolved in a minimum amount of a hot solvent in which it is soluble, and then the solution is cooled slowly to allow the formation of pure crystals. In one example, a derivative was recrystallized from acetone.[2] Column chromatography can also be used for solid products.[3]
Q5: Are there any known incompatibilities or stability issues I should be aware of during the work-up and purification?
A5: Yes, the oxazoline ring can be susceptible to hydrolysis under acidic conditions, leading to ring-opening.[5] Therefore, it is important to avoid strong acids during work-up and purification.[4][7] If an acidic wash is necessary, it should be performed quickly and at a low temperature. As mentioned earlier, using acidic stationary phases like silica gel for chromatography can also lead to decomposition.[4]
Experimental Protocols
Protocol 1: Purification of this compound by Chemical Drying and Distillation
-
Drying Agent Treatment: To 100g of crude this compound containing residual water, add 0.5g of diethyl hydrogen phosphite with stirring at approximately 20°C.[1]
-
Distillation Setup: Assemble a distillation apparatus for vacuum distillation.
-
Distillation: Heat the mixture to distill the this compound. It is recommended to perform the distillation at a reduced pressure to maintain a temperature below 130°C.[1]
-
Collection: Collect the purified product.
-
Analysis: Analyze the purity of the distilled product and its water content using gas chromatography (GC).[1]
Protocol 2: General Procedure for Column Chromatography of an Oxazoline Derivative
-
Solvent System Selection: Determine an appropriate solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate.[3] Adjust the ratio to achieve an Rf value of 0.2-0.4 for the desired product.[3]
-
Column Packing:
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Place a small plug of cotton or glass wool at the bottom of a glass column.
-
Add a thin layer of sand.
-
Prepare a slurry of the chosen stationary phase (e.g., neutral alumina or passivated silica gel) in the initial, least polar eluent.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the stationary phase to settle and add another layer of sand on top.[3]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
Allow the sample to adsorb onto the stationary phase.[3]
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
If a solvent gradient is used, gradually increase the polarity of the eluent.
-
Collect fractions in separate test tubes.[3]
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[3]
-
Visualizations
Caption: General purification workflow for this compound products.
Caption: Troubleshooting logic for common purification issues.
References
- 1. US4281137A - Purification of 2-oxazolines - Google Patents [patents.google.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. Oxazoline - Wikipedia [en.wikipedia.org]
Technical Support Center: Hydrolysis of the 2,4,4-Trimethyl-2-oxazoline Group
Welcome to the technical support center for challenges in the hydrolysis of the 2,4,4-trimethyl-2-oxazoline group. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful deprotection of this sterically hindered carboxylate protecting group.
Troubleshooting Guide
This guide addresses common issues encountered during the hydrolysis of the this compound group. The inherent steric hindrance from the gem-dimethyl group at the C4 position and the methyl group at the C2 position often necessitates more forcing reaction conditions compared to less substituted oxazolines.
Question: My hydrolysis reaction is slow or incomplete. What are the key factors to consider?
Answer:
Slow or incomplete hydrolysis is the most common challenge with the this compound group due to significant steric hindrance. The rate-determining step, the nucleophilic attack of water or hydroxide at the carbonyl carbon, is significantly impeded.[1] Consider the following factors and optimization strategies:
-
Reaction Temperature: Higher temperatures are generally required to overcome the activation energy barrier. Temperatures in the range of 100-180°C are often employed.[2] Be aware that temperatures exceeding 180°C can lead to degradation of certain substrates.[2]
-
Acid/Base Concentration: Increasing the concentration of the acid or base catalyst can accelerate the reaction. However, this also increases the risk of side reactions with other sensitive functional groups in your molecule.
-
Solvent System: For substrates with poor solubility in purely aqueous media, a co-solvent like Tetrahydrofuran (THF) can be used.[1][3] This is particularly relevant for more hydrophobic molecules.[1][3][4]
-
Microwave Irradiation: The use of a microwave reactor can significantly reduce reaction times by allowing for rapid and uniform heating to high temperatures and pressures.[2]
Quantitative Data Summary for Analogous Systems
| Substrate Type | Hydrolysis Conditions | Temperature (°C) | Time | Conversion/Rate Comparison | Reference |
| Sterically Hindered, Hydrophobic Poly(2-oxazoline) | THF/HCl (aq) | 120 | 45 min | ~14% conversion (Over 6-fold slower than less hindered analog) | [1] |
| Poly(2-ethyl-2-oxazoline) | 1M HCl (aq) | 120 | 180 min | ~80% conversion | [2] |
| Poly(2-ethyl-2-oxazoline) | 0.1M - 0.5M HCl (aq) | 180 | - | Incomplete conversion, levels off around 90% | [2] |
| Poly(2-isopropyl-2-oxazoline) Copolymer | 10-fold molar excess KOH (aq) | 100 | 20 h | Successful selective hydrolysis | [5] |
Question: I am observing side product formation. What are the likely side reactions and how can I mitigate them?
Answer:
Side product formation can arise from the harsh conditions required for hydrolysis.
-
Substrate Degradation: Under strongly acidic or basic conditions at high temperatures, other functional groups in your molecule may be susceptible to degradation. If you observe multiple unexpected products, consider using milder conditions for a longer duration.
-
Incomplete Hydrolysis: The intermediate amino ester can be stable under certain conditions. Ensure the reaction goes to completion to obtain the desired carboxylic acid and amino alcohol.
-
Polymer Backbone Scission (for polymeric substrates): In the context of poly(2-oxazolines), temperatures above 180°C have been shown to cause degradation of the polymer backbone.[2] While not directly applicable to a small molecule, this highlights the potential for molecular decomposition at very high temperatures.
To mitigate side reactions, a careful optimization of temperature, reaction time, and catalyst concentration is crucial. It is recommended to start with less harsh conditions and gradually increase the temperature or catalyst concentration while monitoring the reaction progress and purity.
Frequently Asked Questions (FAQs)
Q1: What are the expected products from the hydrolysis of the this compound group?
The hydrolysis of the this compound group will break the ester and amide bonds within the ring, yielding pivalic acid (2,2-dimethylpropanoic acid) and 2-amino-2-methyl-1-propanol.
Q2: Can I use basic conditions for the hydrolysis?
Yes, basic hydrolysis using strong bases like sodium hydroxide or potassium hydroxide is a viable method.[5] Similar to acidic hydrolysis, elevated temperatures and sufficient reaction times are necessary to drive the reaction to completion, especially with this sterically hindered substrate.
Q3: How do I monitor the progress of the reaction?
The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking aliquots from the reaction mixture at different time points, you can observe the disappearance of the starting material and the appearance of the product peaks.
Q4: What is a general experimental protocol to start with for acid-catalyzed hydrolysis?
The following is a suggested starting protocol that should be optimized for your specific substrate.
Materials:
-
This compound-containing substrate
-
Hydrochloric acid (e.g., 3M or 6M aqueous solution)
-
Suitable solvent (e.g., water, or a co-solvent system like water/THF)
-
Sodium bicarbonate or other suitable base for neutralization
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Dissolve the this compound substrate in the chosen solvent system in a round-bottom flask equipped with a reflux condenser.
-
Add the aqueous hydrochloric acid solution. A good starting point is a final acid concentration of 3M.
-
Heat the reaction mixture to reflux (typically around 100°C for aqueous solutions) and monitor the reaction progress. Due to steric hindrance, this may take several hours to overnight.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
If the product carboxylic acid is soluble in an organic solvent, extract the aqueous layer multiple times with a suitable organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The amino alcohol product will likely remain in the aqueous layer.
-
Purify the carboxylic acid product by an appropriate method such as recrystallization or column chromatography.
Q5: Why is the this compound group used as a protecting group if it is so difficult to remove?
The stability of the 2-oxazoline group, particularly a sterically hindered one, makes it an excellent protecting group for carboxylic acids against a wide range of nucleophilic reagents, including Grignard reagents and organolithiums, as well as reducing agents like lithium aluminum hydride. Its robustness allows for transformations on other parts of the molecule that would not be possible with more labile protecting groups.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanisms for acid and base-catalyzed hydrolysis of 2-oxazolines.
Caption: A typical experimental workflow for the hydrolysis reaction.
Caption: A decision tree for troubleshooting common hydrolysis issues.
References
- 1. Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
preventing premature ring-opening of 2,4,4-Trimethyl-2-oxazoline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and use of 2,4,4-trimethyl-2-oxazoline in experimental settings. Our goal is to help you prevent its premature ring-opening and ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a five-membered heterocyclic organic compound.[1][2] It is commonly used as a monomer in the production of polymers through cationic ring-opening polymerization (CROP) and as a stabilizer in various chemical reactions.[1] Its excellent thermal stability and resistance to oxidation make it suitable for applications in coatings, adhesives, and sealants.[1]
Q2: What are the primary causes of premature ring-opening of this compound?
A2: The oxazoline ring is generally stable but is susceptible to hydrolysis, especially under acidic conditions.[3] The primary causes of premature ring-opening are exposure to:
-
Acids: Protonation of the nitrogen atom in the oxazoline ring makes it more susceptible to nucleophilic attack, leading to ring cleavage.[4]
-
Water: Water can act as a nucleophile, leading to hydrolysis of the oxazoline. This is particularly problematic in the presence of even trace amounts of acid.[5]
-
High Temperatures in the Presence of Impurities: Elevated temperatures can accelerate degradation, especially if acid or water impurities are present.
Q3: How should I properly store this compound to ensure its stability?
A3: To maintain the stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[6] The container should be tightly sealed to prevent moisture ingress. For long-term storage, refrigeration at 4°C is recommended.[2]
Q4: What are the signs that my this compound may have undergone premature ring-opening?
A4: Premature ring-opening can be indicated by:
-
Changes in Physical Appearance: Discoloration of the normally clear, colorless liquid.
-
Inconsistent Experimental Results: Poor polymerization efficiency, unexpected side products, or failure of a reaction where the oxazoline is a key reagent.
-
Analytical Data: The appearance of new peaks in NMR or GC-MS spectra corresponding to the ring-opened hydrolysis product (N-(2-hydroxy-2-methylpropyl)acetamide).
Q5: Can I use this compound in protic solvents?
A5: Caution should be exercised when using protic solvents such as alcohols. While the oxazoline ring is fairly resistant to weak acids and bases, protic solvents can potentially participate in solvolysis reactions, especially if acidic or basic catalysts are present or if the temperature is elevated. It is advisable to use anhydrous aprotic solvents whenever possible and to conduct small-scale stability tests if a protic solvent is necessary for your reaction.
Troubleshooting Guides
Issue 1: Low Yield or Failed Polymerization
Possible Cause: Premature ring-opening of the this compound monomer due to impurities.
Troubleshooting Steps:
-
Verify Monomer Purity: Before use, ensure the purity of your this compound. The presence of water or acidic impurities can inhibit or terminate the polymerization reaction.[5]
-
Purification: If you suspect impurities, purify the monomer by distillation. It is advantageous to perform the distillation under reduced pressure at temperatures below 130°C to minimize the risk of polymerization.[5]
-
Use of Drying Agents: Prior to distillation, the monomer can be treated with a drying agent that also scavenges acidic impurities.
-
Inert Atmosphere: Conduct all manipulations, including monomer purification and polymerization setup, under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent contamination with atmospheric moisture.
Issue 2: Unexpected Side Products in a Reaction
Possible Cause: The this compound is reacting in an unintended manner due to ring-opening.
Troubleshooting Steps:
-
Reaction Condition Analysis: Review your reaction conditions. The presence of strong acids, or even protic solvents with moderate heating, can lead to the formation of the hydrolyzed product.
-
pH Control: If your reaction involves aqueous or protic media, carefully control the pH to remain neutral or slightly basic to avoid protonation of the oxazoline nitrogen.
-
Temperature Management: Keep the reaction temperature as low as possible to minimize the rate of any potential hydrolysis or other side reactions.
-
Solvent Choice: If possible, switch to a dry, aprotic solvent. If a protic solvent is required, ensure it is rigorously dried before use.
Data Presentation
Table 1: General Stability of this compound in Common Laboratory Solvents
| Solvent | General Stability Recommendation | Key Considerations |
| Aprotic Solvents | ||
| Acetonitrile | Good stability, commonly used for CROP. | Ensure the solvent is anhydrous. |
| Dichloromethane | Good for short-term use at room temperature. | Can contain trace amounts of HCl; consider passing through a basic alumina plug before use. |
| Tetrahydrofuran (THF) | Good stability. | Must be anhydrous. Peroxide-free grades should be used. |
| Toluene | Good stability. | Ensure the solvent is anhydrous. |
| Protic Solvents | ||
| Water | Unstable, especially at acidic pH. | Avoid prolonged exposure. Hydrolysis will occur. |
| Ethanol/Methanol | Use with caution. | Risk of solvolysis, particularly with acid or base catalysts or at elevated temperatures. |
| Other Solvents | ||
| Dimethyl Sulfoxide (DMSO) | Generally good for stock solutions if stored properly. | DMSO is hygroscopic; absorbed water can lead to hydrolysis over time. Store aliquots at low temperatures.[7] |
Experimental Protocols
Protocol 1: Purification of this compound by Distillation
This protocol describes the purification of this compound to remove water and other impurities that can cause premature ring-opening.
Materials:
-
This compound (technical grade)
-
Calcium hydride (CaH₂) or another suitable drying agent
-
Distillation apparatus (round-bottom flask, distillation head with condenser, receiving flask)
-
Vacuum pump (optional, for vacuum distillation)
-
Heating mantle
-
Dry, inert gas source (e.g., argon or nitrogen)
Procedure:
-
Drying: Place the this compound in a round-bottom flask. Add a small amount of calcium hydride (approximately 1-2 g per 100 mL of oxazoline). Stir the mixture under an inert atmosphere for several hours, or overnight, to remove residual water.
-
Apparatus Setup: Assemble the distillation apparatus. Ensure all glassware is thoroughly dried before use.
-
Distillation:
-
Atmospheric Pressure: Heat the flask using a heating mantle. Collect the fraction that distills at approximately 112-113°C.[6]
-
Vacuum Distillation (Recommended): For heat-sensitive applications or to further minimize the risk of thermal degradation, perform the distillation under reduced pressure. This will lower the boiling point.
-
-
Collection and Storage: Collect the purified distillate in a flask under an inert atmosphere. The purified this compound should be stored in a tightly sealed container under an inert atmosphere and refrigerated.
Protocol 2: Monitoring for Premature Ring-Opening by ¹H NMR Spectroscopy
This protocol provides a method to detect the presence of the primary ring-opened impurity, N-(2-hydroxy-2-methylpropyl)acetamide, in a sample of this compound.
Procedure:
-
Sample Preparation: Prepare a solution of the this compound sample in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H NMR Spectrum: Obtain a standard proton NMR spectrum.
-
Spectral Analysis:
-
This compound: Look for the characteristic peaks of the intact oxazoline. The expected chemical shifts are approximately:
-
Singlet for the two methyl groups at C4.
-
Singlet for the methyl group at C2.
-
Singlet for the methylene group (CH₂) in the ring.
-
-
N-(2-hydroxy-2-methylpropyl)acetamide (Ring-Opened Product): The presence of this impurity will be indicated by new peaks, including:
-
A broad singlet for the hydroxyl (-OH) proton.
-
A singlet for the two methyl groups attached to the carbon with the hydroxyl group.
-
A singlet for the acetyl methyl group.
-
A signal for the methylene group (CH₂).
-
A broad signal for the amide (N-H) proton.
-
-
-
Quantification: The level of impurity can be estimated by integrating the peaks corresponding to the ring-opened product relative to the peaks of the intact oxazoline.
Visualizations
Caption: Mechanism of acid-catalyzed ring-opening of this compound.
Caption: Troubleshooting workflow for experiments involving this compound.
References
- 1. Page loading... [guidechem.com]
- 2. chemscene.com [chemscene.com]
- 3. Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. US4281137A - Purification of 2-oxazolines - Google Patents [patents.google.com]
- 6. This compound 98 1772-43-6 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection and Optimization for 2,4,4-Trimethyl-2-oxazoline Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,4-trimethyl-2-oxazoline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for synthesizing this compound?
The synthesis of this compound typically proceeds via the cyclization of N-(2-hydroxy-2-methylpropyl)acetamide. The most common catalytic methods involve the use of Brønsted or Lewis acids to promote the dehydration and subsequent ring closure. Strong Brønsted acids like triflic acid (TfOH) have been shown to be effective.[1] Lewis acids such as indium(III) triflate (In(OTf)₃) and scandium(III) triflate (Sc(OTf)₃) are also commonly employed for oxazoline synthesis.
Q2: I am getting a low yield of this compound. What are the potential causes and how can I improve it?
Low yields in the synthesis of this compound can be attributed to several factors, often related to the steric hindrance of the gem-dimethyl group on the starting material. Potential causes include incomplete reaction, side reactions, or suboptimal reaction conditions. To improve the yield, consider the following:
-
Increase Reaction Temperature and Time: The sterically hindered nature of the substrate may require more forcing conditions to achieve complete conversion.
-
Catalyst Choice: Stronger acids are often more effective for the cyclization of sterically hindered substrates.[1] Consider switching to a more potent Lewis or Brønsted acid catalyst.
-
Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous, as water can hydrolyze the oxazoline product or deactivate the catalyst.
-
Stoichiometry: Optimize the catalyst loading. While catalytic amounts are desired, a higher loading might be necessary to drive the reaction to completion.
Q3: I am observing the formation of an ester side product. How can this be minimized?
The formation of an ester byproduct can occur, particularly if the reaction is run at high temperatures for extended periods. This side reaction is more common when using certain dehydrating agents. To minimize ester formation, you can try using milder reaction conditions or a more selective catalyst.
Q4: How do I purify this compound after the reaction?
Purification is typically achieved by distillation. It is advantageous to perform the distillation under reduced pressure to lower the boiling point and minimize potential polymerization of the oxazoline at high temperatures. Prior to distillation, treating the crude product with a dialkyl hydrogen phosphite or a halosilane compound can help to remove residual water and other impurities.
Troubleshooting Guides
Issue 1: Low or No Product Formation
This is a common challenge, and the following workflow can help diagnose and resolve the issue.
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Multiple Products/Side Reactions
The presence of multiple spots on a TLC plate or unexpected peaks in analytical data indicates the formation of side products.
Caption: Troubleshooting workflow for side product formation.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of oxazolines using different catalytic systems. Note that this data is for general oxazoline synthesis and should be used as a guideline for catalyst selection in this compound reactions.
Table 1: Comparison of Lewis Acid Catalysts for a Model Oxazoline Synthesis
| Catalyst (10 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sc(OTf)₃ | Toluene | 25 | 12 | 70 |
| In(OTf)₃ | Toluene | 25 | 12 | 75 |
| Zn(OTf)₂ | Toluene | 25 | 12 | 46 |
| AlCl₃ | Toluene | 25 | 12 | 20 |
| TMSOTf | Toluene | 25 | 12 | 20 |
Table 2: Optimization of Brønsted Acid Catalysis for a Model Oxazoline Synthesis [1]
| Catalyst | Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| MsOH | 1.5 | DCE | 80 | 12 | Low |
| TFA | 1.5 | DCE | 80 | 12 | Low |
| TfOH | 1.0 | DCE | 80 | 12 | 85 |
| TfOH | 1.5 | DCE | 80 | 12 | 95 |
| TfOH | 2.0 | DCE | 80 | 12 | 93 |
| TfOH | 1.5 | Toluene | 80 | 12 | 90 |
| TfOH | 1.5 | MeCN | 80 | 12 | 88 |
Experimental Protocols
Detailed Methodology for Catalyst Screening
This protocol outlines a general procedure for screening different acid catalysts for the synthesis of this compound.
-
Preparation of Substrate: Synthesize N-(2-hydroxy-2-methylpropyl)acetamide from the reaction of acetic anhydride with 2-amino-2-methyl-1-propanol.
-
Reaction Setup: To a series of oven-dried reaction tubes, add N-(2-hydroxy-2-methylpropyl)acetamide (1.0 mmol).
-
Catalyst Addition: To each tube, add a different catalyst (e.g., Sc(OTf)₃, In(OTf)₃, TfOH) at a specific loading (e.g., 5-10 mol%).
-
Solvent Addition: Add an anhydrous solvent (e.g., toluene, DCE) (5 mL) to each tube under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Stir the reaction mixtures at a set temperature (e.g., 80 °C) and monitor the progress by TLC or GC-MS.
-
Work-up and Analysis: After a set time (e.g., 12 hours), quench the reactions, extract the product, and analyze the crude yields by an internal standard method to compare catalyst performance.
Caption: Experimental workflow for catalyst screening.
Proposed Catalytic Cycle for Acid-Catalyzed Cyclization
The following diagram illustrates a plausible catalytic cycle for the acid-catalyzed synthesis of this compound.
Caption: Plausible catalytic cycle for acid-catalyzed cyclization.
References
Technical Support Center: Scale-Up of Reactions Involving 2,4,4-Trimethyl-2-oxazoline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of chemical reactions involving 2,4,4-trimethyl-2-oxazoline.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the scale-up of reactions utilizing this compound, from pilot to production scale.
Issue 1: Uncontrolled Exotherm During Reaction
-
Question: We are observing a significant and difficult-to-control exotherm during the scale-up of our reaction involving the alkylation of this compound. What are the potential causes and mitigation strategies?
-
Answer: Uncontrolled exotherms are a critical safety concern during scale-up. The lower surface-area-to-volume ratio of larger reactors reduces heat dissipation efficiency.
-
Potential Causes:
-
Rapid Reagent Addition: Adding reagents too quickly can lead to a rapid accumulation of unreacted material and a subsequent surge in heat generation.
-
Insufficient Cooling Capacity: The cooling system of the reactor may not be adequate for the heat load of the scaled-up reaction.
-
Poor Mixing: Inadequate agitation can create localized "hot spots" where the reaction rate is significantly higher.
-
Concentrated Reagents: Using highly concentrated reagents can lead to a more vigorous and exothermic reaction.
-
-
Troubleshooting and Mitigation Strategies:
-
Controlled Reagent Addition: Implement a slow, controlled addition of the limiting reagent using a calibrated pump. Monitor the internal temperature closely and adjust the addition rate to maintain the desired temperature range.
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry to determine the heat of reaction and the maximum temperature of synthetic reaction (MTSR). This data is crucial for designing an adequate cooling system.
-
Improved Agitation: Ensure the reactor is equipped with an appropriate agitator (e.g., turbine or pitched-blade) to ensure efficient mixing and heat distribution.
-
Solvent Dilution: Increasing the solvent volume can help to moderate the reaction rate and improve heat transfer.
-
Process Cooling: Utilize a sufficiently powerful cooling system. For highly exothermic reactions, consider a semi-batch process where one reactant is added portion-wise.
-
-
Issue 2: Product Isolation and Purification Challenges
-
Question: We are facing difficulties with product crystallization and are observing the formation of an oily residue during work-up at a larger scale. How can we improve our product isolation?
-
Answer: Product isolation can become more complex on a larger scale due to differences in mass transfer and the potential for impurity buildup.
-
Potential Causes:
-
Presence of Impurities: Residual starting materials, by-products, or solvents can inhibit crystallization. Water is a common impurity in oxazoline chemistry that can be detrimental.[1]
-
Supersaturation Control: Inadequate control over cooling rates and seeding can lead to the formation of oils or amorphous solids instead of crystalline material.
-
Solvent Selection: The solvent system used for crystallization at the lab scale may not be optimal for larger volumes.
-
-
Troubleshooting and Mitigation Strategies:
-
Impurity Removal:
-
Water Scavenging: Treat the reaction mixture with a drying agent or perform an azeotropic distillation to remove water before crystallization. A patented method for purifying 2-oxazolines involves treatment with a dialkyl hydrogen phosphite or a halosilane compound followed by distillation to remove water and color-causing impurities.[1]
-
Washes and Extractions: Incorporate additional aqueous washes or extractions in your work-up to remove water-soluble impurities.
-
-
Crystallization Process Optimization:
-
Controlled Cooling: Employ a programmed, gradual cooling profile to control the level of supersaturation.
-
Seeding: Introduce seed crystals at the appropriate temperature to induce crystallization of the desired polymorph.
-
Anti-Solvent Addition: A controlled addition of an anti-solvent can be an effective method to induce crystallization.
-
-
Solvent Screening: Perform a systematic screening of different solvent systems to identify the optimal conditions for crystallization at scale.
-
-
Issue 3: Incomplete Deprotection of the Oxazoline Group
-
Question: We are using this compound as a protecting group for a carboxylic acid. During the scale-up of the deprotection step (acid hydrolysis), we are observing incomplete conversion. What could be the issue?
-
Answer: Incomplete deprotection on a larger scale can be due to several factors related to reaction kinetics and mass transfer.
-
Potential Causes:
-
Insufficient Acid Stoichiometry: The amount of acid may not be sufficient for the larger scale, especially if some of it is consumed by basic impurities.
-
Inadequate Mixing: Poor mixing can lead to inefficient contact between the acid and the protected substrate.
-
Lower Effective Temperature: Maintaining a consistent and accurate temperature throughout a large reactor can be challenging.
-
-
Troubleshooting and Mitigation Strategies:
-
Optimize Acid Stoichiometry: Increase the equivalents of acid used for the hydrolysis. Monitor the reaction progress by an appropriate analytical method (e.g., HPLC, GC) to determine the optimal amount.
-
Improve Agitation: Ensure vigorous stirring to promote efficient mixing of the two phases if the reaction is heterogeneous.
-
Temperature Control: Use a calibrated temperature probe and ensure the reactor's heating system can maintain a uniform temperature.
-
Alternative Deprotection Methods: If acid hydrolysis remains problematic, consider alternative deprotection methods if applicable to your substrate.
-
-
Frequently Asked Questions (FAQs)
Safety and Handling
-
Q1: What are the primary safety hazards associated with this compound at an industrial scale?
-
A1: this compound is a flammable liquid and vapor. On a large scale, the primary hazards are fire and explosion. It is crucial to use spark-proof tools and explosion-proof equipment. The compound can also cause skin and eye irritation. Proper personal protective equipment (PPE), including safety glasses, gloves, and respiratory protection, should be worn.
-
-
Q2: What are the recommended storage conditions for bulk quantities of this compound?
-
A2: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Ground and bond containers when transferring material to prevent static discharge.
-
Reaction and Process
-
Q3: Are there any common by-products to watch for when using this compound in a scaled-up synthesis?
-
A3: The formation of by-products is highly dependent on the specific reaction. However, in reactions involving the formation of the oxazoline ring, incomplete cyclization can lead to the corresponding amide as a major impurity. During deprotection, incomplete hydrolysis will leave the starting material as a significant impurity. It is essential to develop robust analytical methods (e.g., HPLC, GC-MS) to identify and quantify potential impurities.
-
-
Q4: How can I effectively monitor the progress of a large-scale reaction involving this compound?
-
A4: In-process controls (IPCs) are critical for monitoring large-scale reactions. Techniques such as HPLC, GC, and NMR can be used to track the consumption of starting materials and the formation of the product. For some reactions, spectroscopic methods like FT-IR or Raman spectroscopy can be implemented for real-time monitoring.
-
Data Summary
Table 1: Physical and Safety Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₁NO |
| Molecular Weight | 113.16 g/mol |
| Boiling Point | 112-113 °C |
| Density | 0.887 g/mL at 25 °C |
| Flash Point | 13 °C (55.4 °F) |
| Signal Word | Danger |
| Hazard Statements | H225 (Highly flammable liquid and vapor) |
Experimental Protocols
Protocol 1: General Procedure for Large-Scale Reaction with Controlled Exotherm
This protocol provides a general framework for conducting a large-scale reaction involving an exothermic event. This is a template and must be adapted to the specific reaction.
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen or argon.
-
Initial Charge: Charge the reactor with the substrate and solvent. Begin agitation and bring the mixture to the desired initial temperature.
-
Reagent Addition: Prepare a solution of the second reagent in a suitable solvent. Add the reagent solution to the reactor via a calibrated dosing pump at a pre-determined rate based on calorimetric data.
-
Temperature Monitoring: Continuously monitor the internal reaction temperature and the temperature of the cooling jacket. If a significant exotherm is observed, slow down or stop the reagent addition until the temperature is stabilized.
-
Reaction Monitoring: Take periodic samples for in-process control analysis (e.g., HPLC, GC) to monitor the reaction progress.
-
Work-up: Once the reaction is complete, cool the mixture to a safe temperature before proceeding with quenching, extraction, and purification steps.
Visualizations
Caption: Workflow for managing exothermic reactions during scale-up.
Caption: Troubleshooting guide for product purification and isolation.
References
Validation & Comparative
A Comparative Guide to Carboxylic Acid Protecting Groups: 2,4,4-Trimethyl-2-oxazoline vs. Ester Alternatives
In the landscape of synthetic organic chemistry, the judicious selection of protecting groups is paramount to the successful construction of complex molecules. For the temporary masking of carboxylic acid functionalities, a variety of strategies have been developed, each with its own set of advantages and limitations. This guide provides a comprehensive comparison of the 2,4,4-trimethyl-2-oxazoline protecting group with commonly employed ester-based protecting groups, namely methyl, benzyl, and tert-butyl esters. This analysis is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
Introduction to Carboxylic Acid Protection
Carboxylic acids are versatile functional groups but their inherent acidity and nucleophilicity can interfere with many synthetic transformations.[1] Protecting groups serve as temporary masks, rendering the carboxylic acid inert to specific reaction conditions. An ideal protecting group should be easy to introduce in high yield, stable under a range of reaction conditions, and readily cleaved in high yield under mild conditions that do not affect other functional groups within the molecule.[2]
The most common strategy for protecting carboxylic acids involves their conversion to esters. However, the 2-oxazoline functionality offers a unique alternative with a distinct stability profile.[3][4]
Performance Comparison of Protecting Groups
The choice of a protecting group is dictated by the overall synthetic strategy, including the nature of the substrate and the reaction conditions to be employed in subsequent steps. This section provides a comparative overview of the performance of this compound and common ester protecting groups.
Stability Under Various Reaction Conditions
The stability of a protecting group across a range of chemical environments is a critical factor in its selection. The following table summarizes the stability of this compound and common ester protecting groups under acidic, basic, and nucleophilic conditions.
| Protecting Group | Acidic Conditions (e.g., TFA, HCl) | Basic Conditions (e.g., LiOH, K₂CO₃) | Nucleophiles (e.g., Grignard, Organolithiums) | Hydrogenolysis (H₂, Pd/C) |
| This compound | Stable (mild acid), Cleaved (strong, hot acid)[5] | Stable[5] | Stable[5] | Stable |
| Methyl Ester | Stable (mild acid), Cleaved (strong acid) | Labile | Labile | Stable |
| Benzyl Ester | Stable (mild acid), Cleaved (strong acid) | Stable (mild base), Labile (strong base) | Labile | Labile |
| tert-Butyl Ester | Labile | Stable | Stable | Stable |
Key Observations:
-
This compound exhibits remarkable stability towards a broad range of conditions, including basic and nucleophilic reagents, making it an excellent choice when these reagents are used in subsequent synthetic steps.[5] Its removal, however, requires harsh acidic conditions (strong, hot acid).[5]
-
tert-Butyl esters are highly sensitive to acidic conditions, allowing for their selective removal in the presence of other acid-stable groups. They are, however, stable to basic and nucleophilic reagents.
-
Benzyl esters are unique in their susceptibility to cleavage by catalytic hydrogenolysis, a mild and neutral method. This provides an orthogonal deprotection strategy.
-
Methyl esters are generally stable under mild acidic conditions but are readily cleaved by base-catalyzed hydrolysis.
Ease of Introduction and Cleavage
The efficiency of the protection and deprotection steps, in terms of reaction time and yield, is a crucial practical consideration.
| Protecting Group | Typical Protection Yield | Typical Deprotection Yield |
| This compound | Good to Excellent[6] | Good to Excellent |
| Methyl Ester | Good to Excellent | Good to Excellent |
| Benzyl Ester | Good to Excellent | Good to Excellent |
| tert-Butyl Ester | Good to Excellent | Good to Excellent |
While typical yields for all protecting groups are generally high, the specific conditions required for their introduction and removal vary significantly, impacting their compatibility with different substrates and synthetic pathways.
Experimental Protocols
To provide a practical basis for comparison, detailed experimental protocols for the protection of benzoic acid and the subsequent deprotection are presented below.
Protection of Benzoic Acid
1. 2-(Benzo)-4,4-dimethyl-2-oxazoline Formation:
-
Reaction: Benzoic acid is reacted with 2-amino-2-methyl-1-propanol.
-
Procedure: A common method involves the conversion of the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with 2-amino-2-methyl-1-propanol.[6] Alternatively, direct condensation can be achieved under dehydrating conditions.
-
Yield: Good to excellent yields are typically reported.[6]
2. Methyl Benzoate Formation:
-
Reaction: Benzoic acid is esterified with methanol.
-
Procedure: Fischer esterification, involving refluxing the carboxylic acid in methanol with a catalytic amount of strong acid (e.g., H₂SO₄), is a standard method.
-
Yield: Generally high yields are obtained.
3. Benzyl Benzoate Formation:
-
Reaction: Benzoic acid is esterified with benzyl alcohol.
-
Procedure: Similar to methyl ester formation, acid-catalyzed esterification with benzyl alcohol can be employed. Alternatively, reaction of the carboxylate salt with benzyl bromide is effective.
-
Yield: Good to excellent yields are achievable.
4. tert-Butyl Benzoate Formation:
-
Reaction: Benzoic acid is esterified with isobutylene.
-
Procedure: The reaction is typically carried out by treating the carboxylic acid with isobutylene in the presence of a strong acid catalyst.
-
Yield: High yields are common.
Deprotection Protocols
1. Cleavage of 2-(Benzo)-4,4-dimethyl-2-oxazoline:
-
Procedure: The oxazoline is hydrolyzed by refluxing in a strong aqueous acid solution (e.g., 3 M HCl).[5]
-
Yield: Good to excellent yields of the carboxylic acid are typically obtained.[5]
2. Cleavage of Methyl Benzoate:
-
Procedure: Saponification using an aqueous base (e.g., LiOH, NaOH) followed by acidic workup is the most common method.
-
Yield: High yields are generally achieved.
3. Cleavage of Benzyl Benzoate:
-
Procedure: Catalytic hydrogenolysis using hydrogen gas and a palladium catalyst (e.g., Pd/C) in a suitable solvent is the preferred method.
-
Yield: Typically quantitative.
4. Cleavage of tert-Butyl Benzoate:
-
Procedure: Treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane, at room temperature effectively cleaves the ester.
-
Yield: High yields are common.
Visualization of Reaction Pathways and Workflows
To further clarify the relationships and processes described, the following diagrams are provided.
Caption: A workflow diagram illustrating the protection and deprotection pathways for various carboxylic acid protecting groups.
Caption: A comparative chart illustrating the stability of different carboxylic acid protecting groups under various reaction conditions.
Conclusion
The selection of an appropriate carboxylic acid protecting group is a critical decision in the planning of a synthetic route. The this compound group offers a robust and stable option, particularly when the planned synthesis involves basic or nucleophilic reagents. Its primary limitation is the requirement for strong, hot acidic conditions for its removal. In contrast, ester-based protecting groups offer a range of deprotection strategies, including mild acidolysis (tert-butyl), base hydrolysis (methyl), and neutral hydrogenolysis (benzyl), providing a versatile toolkit for orthogonal protection schemes. Ultimately, the optimal choice will depend on the specific requirements of the synthetic target and the overall strategic plan. This guide provides the foundational data and protocols to aid chemists in navigating these choices effectively.
References
- 1. Protecting group free synthesis of nitroxide-functionalized poly(2-oxazoline)s: direct access to electroactive polynitroxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Protecting Groups - Stability [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. Oxazoline scaffold in synthesis of benzosiloxaboroles and related ring-expanded heterocycles: diverse reactivity, structural peculiarities and antimic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03910A [pubs.rsc.org]
A Comparative Analysis of Initiators for the Polymerization of 2,4,4-Trimethyl-2-oxazoline
For Researchers, Scientists, and Drug Development Professionals
The cationic ring-opening polymerization (CROP) of 2-oxazolines is a powerful technique for the synthesis of well-defined polymers with a wide range of applications, particularly in the biomedical field. The choice of initiator is a critical parameter that significantly influences the polymerization kinetics, the degree of control over the polymer architecture, and the final polymer properties. This guide provides a comparative analysis of common initiators for the polymerization of the sterically hindered monomer, 2,4,4-trimethyl-2-oxazoline.
Due to the steric hindrance posed by the gem-dimethyl group at the 4-position of the oxazoline ring, the polymerization of this compound presents unique challenges compared to less substituted analogs like 2-methyl- or 2-ethyl-2-oxazoline. This steric bulk can affect both the initiation and propagation steps of the polymerization. While direct comparative kinetic data for this specific monomer is scarce in the literature, this guide will draw upon established principles of CROP and data from related, less hindered 2-oxazolines to provide a comprehensive overview.
Initiator Classes and Their Performance
The most common initiators for the CROP of 2-oxazolines are electrophilic species that can generate a cationic oxazolinium propagating species. These are broadly categorized as alkyl sulfonates, alkyl halides, and Lewis acids.
Alkyl Sulfonates
Alkyl sulfonates, particularly tosylates (OTs) and triflates (OTf), are the most widely used initiators for 2-oxazoline polymerization. The efficiency of these initiators is largely determined by the leaving group ability of the sulfonate anion, which follows the general trend: tosylate < nosylate < triflate .
-
Methyl Tosylate (MeOTs) is a commonly used, relatively stable, and commercially available initiator. However, for sterically hindered monomers, the initiation rate with MeOTs can be significantly slower than the propagation rate. This can lead to a broad molecular weight distribution (high polydispersity index, PDI) and poor control over the polymerization. For sterically demanding monomers, higher reaction temperatures are often required to achieve reasonable polymerization rates.
-
Methyl Triflate (MeOTf) is a much more reactive initiator than MeOTs due to the excellent leaving group ability of the triflate anion. This high reactivity generally leads to a faster and more efficient initiation, even with sterically hindered monomers. The use of MeOTf often results in polymers with a narrower molecular weight distribution and better control over the molecular weight. However, MeOTf is also more sensitive to impurities and requires more stringent anhydrous reaction conditions.
-
Rare-earth metal triflates (e.g., Sc(OTf)₃) have also been explored as initiators for the CROP of 2-oxazolines and have shown high catalytic efficiency, even for some sterically hindered monomers.[1]
Alkyl Halides
Alkyl halides, such as benzyl chloride and benzyl bromide, can also initiate the CROP of 2-oxazolines. The reactivity of the halide initiator depends on the nature of both the alkyl group and the halogen. Generally, the reactivity increases from chloride to iodide. For sterically hindered monomers, the initiation with alkyl halides is often slow and may require high temperatures, leading to less controlled polymerizations.
Comparative Data Summary
While specific comparative data for this compound is limited, the following table summarizes the expected performance trends of different initiators based on data from the polymerization of other 2-oxazolines. It is anticipated that the steric hindrance of this compound will amplify the observed differences in initiator performance.
| Initiator | Reactivity/Initiation Rate | Control over Polymerization (PDI) | Typical Reaction Conditions | Key Considerations |
| Methyl Tosylate (MeOTs) | Moderate to Slow | Moderate to Poor (typically > 1.3) | High temperatures (e.g., >100 °C) | Stable and easy to handle, but may result in broad PDI for hindered monomers. |
| Methyl Triflate (MeOTf) | Fast | Good to Excellent (typically < 1.2) | Milder temperatures possible | Highly reactive, requires stringent anhydrous conditions. |
| Benzyl Bromide | Slow | Poor to Moderate | High temperatures | Can be used for functional initiation. |
| Scandium Triflate (Sc(OTf)₃) | Fast | Good | Varies | High catalytic efficiency.[1] |
Experimental Protocols
General Procedure for Cationic Ring-Opening Polymerization of this compound:
Materials:
-
This compound (monomer), freshly distilled over a suitable drying agent (e.g., CaH₂).
-
Initiator (e.g., Methyl Triflate or Methyl Tosylate), freshly distilled or purified as necessary.
-
Anhydrous solvent (e.g., acetonitrile, chlorobenzene), distilled and stored over molecular sieves.
-
Terminating agent (e.g., methanol, water, or a functional amine).
-
Inert gas (e.g., Argon or Nitrogen).
Procedure:
-
All glassware should be flame-dried or oven-dried and cooled under a stream of inert gas to ensure anhydrous conditions.
-
The desired amount of this compound and anhydrous solvent are added to a reaction flask equipped with a magnetic stirrer and sealed with a septum under an inert atmosphere.
-
The desired amount of initiator is added to the reaction mixture via a syringe.
-
The reaction mixture is stirred at the desired temperature for the specified time. The progress of the polymerization can be monitored by techniques such as ¹H NMR or GC by taking aliquots from the reaction mixture at different time intervals.
-
Upon reaching the desired conversion or after a set time, the polymerization is terminated by the addition of a nucleophilic terminating agent.
-
The resulting polymer is typically isolated by precipitation in a non-solvent (e.g., diethyl ether, hexane) and dried under vacuum.
-
The polymer is characterized by techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight (Mₙ) and polydispersity index (PDI), and by ¹H NMR spectroscopy to confirm the polymer structure.
Visualizing the Polymerization Pathway
The following diagrams illustrate the key steps in the cationic ring-opening polymerization of this compound and the logical workflow for initiator selection.
Caption: CROP mechanism for this compound.
Caption: Decision workflow for initiator selection.
Conclusion
The selection of an appropriate initiator is paramount for the successful polymerization of the sterically hindered monomer, this compound. While direct comparative data is limited, the general principles of cationic ring-opening polymerization suggest that highly reactive initiators, such as methyl triflate, are more likely to provide a controlled polymerization with this challenging monomer, leading to polymers with well-defined molecular weights and narrow polydispersity indices. In contrast, less reactive initiators like methyl tosylate may result in slower, less controlled polymerizations. Further experimental investigation is necessary to establish a definitive quantitative comparison and to optimize the polymerization conditions for this specific monomer. Researchers and professionals in drug development should carefully consider the desired polymer characteristics and the inherent reactivity of the monomer when selecting an initiator for their specific application.
References
performance of 2,4,4-Trimethyl-2-oxazoline in block copolymer synthesis vs other monomers
For Researchers, Scientists, and Drug Development Professionals
The synthesis of well-defined block copolymers is crucial for a multitude of applications, from drug delivery to materials science. Cationic ring-opening polymerization (CROP) of 2-oxazolines has emerged as a powerful technique for creating these advanced polymer architectures. The choice of 2-oxazoline monomer is a critical determinant of the resulting block copolymer's properties and performance. This guide provides a comparative analysis of commonly used 2-oxazoline monomers and discusses the expected performance of 2,4,4-trimethyl-2-oxazoline in block copolymer synthesis, supported by available data and established polymerization principles.
Monomer Performance Comparison
The performance of various 2-oxazoline monomers in block copolymer synthesis is influenced by factors such as steric hindrance and the electronic nature of the substituent at the 2-position. These factors directly impact polymerization kinetics, the ability to achieve well-defined block copolymers with low dispersity (Đ), and the thermal properties of the resulting polymers.
A summary of key performance indicators for common 2-oxazoline monomers is presented below:
| Monomer | Structure | Polymerization Kinetics (Relative Rate) | Control over Block Copolymer Synthesis | Resulting Polymer Properties |
| 2-Methyl-2-oxazoline (MeOx) |
| Fast | Good, but can be prone to side reactions at high temperatures. | Hydrophilic, amorphous, low glass transition temperature (Tg). |
| 2-Ethyl-2-oxazoline (EtOx) |
| Moderate | Excellent, highly controlled living polymerization.[1] | Hydrophilic, amorphous, moderate Tg.[2] |
| 2-Isopropyl-2-oxazoline (iPrOx) |
| Slow | Good, but slower kinetics require longer reaction times. | Thermoresponsive (LCST behavior), amorphous, higher Tg than EtOx. |
| 2-Phenyl-2-oxazoline (PhOx) |
| Slow | Good control, but polymerization is significantly slower. | Hydrophobic, amorphous, high Tg.[2] |
| This compound |
| Very Slow (Predicted) | Challenging (Predicted) | Expected to be hydrophobic with a potentially high Tg. |
In-Depth Analysis of Monomer Performance
Polymerization Kinetics
The rate of CROP is significantly influenced by the steric bulk of the substituent at the 2-position of the oxazoline ring.[3] Generally, an increase in the size of the alkyl group leads to a decrease in the polymerization rate.
-
2-Methyl-2-oxazoline (MeOx): Exhibits the fastest polymerization kinetics among the common alkyl-substituted oxazolines due to the small size of the methyl group.
-
2-Ethyl-2-oxazoline (EtOx): Polymerizes at a moderate and highly controllable rate, making it a popular choice for synthesizing well-defined block copolymers.[1]
-
2-Isopropyl-2-oxazoline (iPrOx): The branched isopropyl group introduces significant steric hindrance, resulting in a slower polymerization rate compared to MeOx and EtOx.[4]
-
2-Phenyl-2-oxazoline (PhOx): The bulky and electron-withdrawing phenyl group leads to a significant reduction in the polymerization rate.
Control over Block Copolymer Synthesis
The "living" nature of CROP allows for the sequential addition of different monomers to create well-defined block copolymers with narrow molecular weight distributions (low Đ).
-
MeOx and EtOx: Generally provide excellent control over the polymerization, leading to block copolymers with predictable molecular weights and low dispersity.[5]
-
iPrOx and PhOx: While the polymerization is still "living," the slower reaction rates can necessitate longer polymerization times, which may increase the likelihood of side reactions, although good control is generally achievable.
Thermal Properties of Resulting Polymers
The glass transition temperature (Tg) of a poly(2-oxazoline) block is determined by the structure of the monomer side chain. This property is crucial for the material's performance at different temperatures.
| Polymer | Glass Transition Temperature (Tg) |
| Poly(2-methyl-2-oxazoline) (PMeOx) | ~70-85 °C |
| Poly(2-ethyl-2-oxazoline) (PEtOx) | ~60-70 °C[2] |
| Poly(2-isopropyl-2-oxazoline) (PiPrOx) | ~90-100 °C |
| Poly(2-phenyl-2-oxazoline) (PPhOx) | ~130-140 °C[2] |
Data compiled from various sources, and the exact Tg can vary with molecular weight and measurement conditions.
The Case of this compound: A Predictive Analysis
Direct experimental data on the performance of this compound in block copolymer synthesis is scarce in the current scientific literature. However, based on the established principles of CROP and the known effects of steric hindrance, we can predict its likely behavior.
The structure of this compound features three methyl groups: one at the 2-position and two at the 4-position of the oxazoline ring. The gem-dimethyl substitution at the 4-position is expected to introduce significant steric hindrance around the propagating cationic species. This steric crowding would likely:
-
Drastically Reduce Polymerization Rate: The bulky environment around the active center would impede the approach of incoming monomer molecules, leading to a very slow polymerization rate. This is a significant challenge for practical block copolymer synthesis, as extremely long reaction times would be required.
-
Hinder High Molar Mass Achievement: The increased steric hindrance could also promote chain termination or transfer reactions over propagation, making it difficult to achieve high molecular weight polymers and well-defined block copolymers.
-
Present Challenges in Block Copolymerization: When attempting to synthesize a block copolymer with this compound, the initiation of its polymerization from a macroinitiator (the first block) would likely be very inefficient. Similarly, initiating a second block from a poly(this compound) macroinitiator would also be challenging.
Based on these considerations, this compound is predicted to be a challenging monomer for the controlled synthesis of block copolymers via CROP. Researchers considering this monomer should be prepared for very slow reaction kinetics and potential difficulties in achieving the desired polymer architecture.
Experimental Protocols
A general procedure for the synthesis of a diblock copolymer, for example, poly(2-ethyl-2-oxazoline)-block-poly(2-phenyl-2-oxazoline), via cationic ring-opening polymerization is provided below. This protocol can be adapted for other 2-oxazoline monomers, with adjustments to reaction times and temperatures based on the monomer's reactivity.
Materials:
-
2-Ethyl-2-oxazoline (EtOx), freshly distilled over CaH₂.
-
2-Phenyl-2-oxazoline (PhOx), recrystallized.
-
Initiator (e.g., methyl tosylate (MeOTs) or methyl triflate (MeOTf)).
-
Anhydrous solvent (e.g., acetonitrile).
-
Terminating agent (e.g., methanolic solution of potassium hydroxide).
-
Inert atmosphere (e.g., nitrogen or argon).
Procedure:
-
Initiator and First Monomer Addition: In a flame-dried Schlenk flask under an inert atmosphere, the initiator (e.g., MeOTs) is dissolved in anhydrous acetonitrile. The first monomer (e.g., EtOx) is then added via syringe.
-
First Block Polymerization: The reaction mixture is stirred at a specific temperature (e.g., 80 °C) for a predetermined time to achieve the desired degree of polymerization for the first block. The progress of the polymerization can be monitored by techniques like ¹H NMR or gas chromatography by taking aliquots from the reaction mixture.
-
Second Monomer Addition: Once the first monomer is consumed, the second monomer (e.g., PhOx) is added to the living polymer solution via syringe.
-
Second Block Polymerization: The reaction is continued at the same or a different temperature until the second monomer is fully consumed. Again, the polymerization progress should be monitored.
-
Termination: The living polymerization is terminated by adding the terminating agent.
-
Polymer Isolation and Purification: The polymer is isolated by precipitation in a non-solvent (e.g., diethyl ether or cold water, depending on the polymer's solubility) and dried under vacuum. Further purification can be achieved by dialysis.
-
Characterization: The resulting block copolymer is characterized by:
-
¹H NMR Spectroscopy: To confirm the block structure and determine the composition.
-
Size Exclusion Chromatography (SEC): To determine the molecular weight and dispersity (Đ).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperatures (Tg) of the individual blocks.
-
Visualizing the Process and Concepts
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Comparison of 2-oxazoline monomers.
Caption: CROP of 2-oxazolines workflow.
Caption: Cationic ring-opening polymerization.
References
- 1. Design Strategies for Functionalized Poly(2-oxazoline)s and Derived Materials [mdpi.com]
- 2. natur.cuni.cz [natur.cuni.cz]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Controllable and facile synthesis of poly(2-oxazoline)s using trimethylsilyl trifluoromethanesulfonate as the initiator - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Navigating the Chemical Maze: A Comparative Guide to the Stability of the 2,4,4-Trimethyl-2-oxazoline Protecting Group
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group is a critical decision that can significantly impact the success of a synthetic route. The 2,4,4-trimethyl-2-oxazoline group has emerged as a robust option for the protection of carboxylic acids. This guide provides a comprehensive assessment of its stability under a range of chemical environments, offering a direct comparison with common alternatives, supported by experimental data to inform strategic synthetic planning.
The this compound protecting group is recognized for its notable resilience under various reaction conditions, particularly its stability in the presence of nucleophiles and bases.[1][2] This characteristic makes it an attractive choice in multi-step syntheses where other functional groups must undergo transformation without affecting the protected carboxylic acid. However, a thorough understanding of its limitations is crucial for its effective implementation.
Stability Profile of the this compound Protecting Group
The stability of the this compound group has been evaluated under acidic, basic, reductive, and oxidative conditions.
Acidic Conditions
The oxazoline ring is susceptible to hydrolysis under acidic conditions, which is the primary method for its removal.[2] Studies on the hydrolysis of poly(2-alkyl-2-oxazoline)s, which share the core oxazoline structure, reveal that the rate of cleavage is dependent on both temperature and acid concentration. For instance, the hydrolysis of poly(2-ethyl-2-oxazoline) is significantly accelerated at higher temperatures, with optimal conditions for controlled cleavage found to be around 180°C.[3] Complete hydrolysis can be achieved using strong acids like hydrochloric acid (HCl).[4][5] This lability in strong acid provides a reliable method for deprotection when desired.
Basic Conditions
A key advantage of the this compound protecting group is its high stability under basic conditions. It is generally resistant to hydrolysis by alkali metal hydroxides or carbonates, a feature that distinguishes it from simple ester protecting groups.[1] This robustness allows for the use of a wide range of base-mediated reactions elsewhere in the molecule without premature deprotection of the carboxylic acid.
Reductive Conditions
The this compound group is generally stable towards common reducing agents. It is reported to be resistant to cleavage by hydride reagents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). This stability allows for the selective reduction of other functional groups, like ketones or esters, in the presence of the protected carboxylic acid.
Oxidative Conditions
Information regarding the stability of the this compound group towards a wide array of oxidizing agents is less documented in readily available literature. However, the general stability of the oxazoline ring suggests it would be resistant to many common oxidants that do not also cleave amide bonds. Further experimental validation is recommended for specific, highly reactive oxidizing agents.
Comparative Stability with Alternative Protecting Groups
The choice of a protecting group is often a matter of balancing stability and ease of removal. Here, we compare the this compound group with other commonly used carboxylic acid protecting groups.
| Protecting Group | Acidic Conditions (e.g., TFA, HCl) | Basic Conditions (e.g., LiOH, NaOH) | Reductive Conditions (e.g., H₂, Pd/C) | Oxidative Conditions |
| This compound | Labile (Strong Acid) | Stable | Stable | Generally Stable |
| Methyl Ester | Stable (Mild Acid), Labile (Strong Acid) | Labile | Stable | Generally Stable |
| Benzyl Ester | Stable (Mild Acid), Labile (Strong Acid) | Stable | Labile | Generally Stable |
| tert-Butyl Ester | Labile | Stable | Stable | Generally Stable |
| Silyl Ester (e.g., TBDMS) | Labile | Labile | Stable | Generally Stable |
This table highlights the orthogonal stability of the this compound group compared to its counterparts. Its stability in basic and reductive environments offers a distinct advantage in synthetic routes involving reagents like organometallics or catalytic hydrogenation for the deprotection of other groups.
Experimental Protocols
Detailed experimental protocols are essential for the successful application and removal of protecting groups.
General Protocol for Assessing Protecting Group Stability
A standardized method to assess the stability of a protecting group involves subjecting the protected substrate to the specific chemical conditions of interest and monitoring the reaction over time.
Materials:
-
Protected substrate (e.g., a carboxylic acid protected as a this compound)
-
Reagent for the condition to be tested (e.g., 1 M HCl, 1 M NaOH, LiAlH₄, KMnO₄)
-
An appropriate solvent (e.g., THF, Dioxane, Water)
-
Internal standard for quantitative analysis (e.g., dodecane)
-
Analytical instruments (e.g., GC-MS, HPLC, NMR)
Procedure:
-
Dissolve a known amount of the protected substrate and the internal standard in the chosen solvent in a reaction vessel.
-
Add the reagent corresponding to the condition being tested.
-
Maintain the reaction at a constant temperature and stir.
-
Withdraw aliquots from the reaction mixture at specific time intervals.
-
Quench the reaction in the aliquot (e.g., by neutralization or dilution).
-
Analyze the aliquot using an appropriate analytical technique to quantify the amount of remaining protected substrate and any deprotected product.
-
Plot the concentration of the protected substrate versus time to determine its stability under the tested conditions.
Deprotection Protocol for this compound Group
Materials:
-
Substrate protected with this compound
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol or other suitable solvent
-
Sodium bicarbonate (for neutralization)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Dissolve the protected substrate in a suitable solvent such as ethanol.
-
Add an excess of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude carboxylic acid.
-
Purify the product by crystallization or chromatography as needed.
Visualizing the Logic of Protecting Group Strategy
The selection of a protecting group is a critical step in the logical flow of a multi-step synthesis. The following diagrams illustrate the decision-making process and the workflow for assessing stability.
Caption: Decision workflow for selecting a suitable carboxylic acid protecting group.
References
- 1. may.chem.uh.edu [may.chem.uh.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Fast and accurate partial hydrolysis of poly(2-ethyl-2-oxazoline) into tailored linear polyethylenimine copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
Unveiling the Molecular Architecture: A Comparative Guide to the Spectroscopic Analysis of 2,4,4-Trimethyl-2-oxazoline
For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthesized molecules is a critical step. This guide provides a comprehensive comparison of spectroscopic techniques for the structural elucidation of 2,4,4-trimethyl-2-oxazoline, a heterocyclic compound of interest in various chemical syntheses. By presenting key experimental data and detailed protocols, this document serves as a practical resource for the unambiguous characterization of this and similar molecules.
This compound is a five-membered heterocyclic compound containing both nitrogen and oxygen. Its structural confirmation relies on a combination of spectroscopic methods that probe different aspects of its molecular framework. This guide will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the analysis of this compound, alongside a discussion of alternative and complementary techniques.
Spectroscopic Data at a Glance: A Comparative Overview
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.25 | Singlet | 6H | C(CH₃)₂ |
| ~1.95 | Singlet | 3H | C=N-CH₃ |
| ~3.85 | Singlet | 2H | O-CH₂ |
Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~14.0 | C=N-CH₃ |
| ~28.0 | C(CH₃)₂ |
| ~67.0 | C(CH₃)₂ |
| ~78.0 | O-CH₂ |
| ~165.0 | C=N |
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970-2860 | Strong | C-H stretch (alkane) |
| ~1670 | Strong | C=N stretch (imine) |
| ~1250 | Strong | C-O stretch (ether-like) |
| ~1370, ~1380 | Medium | C-H bend (gem-dimethyl) |
Table 4: Mass Spectrometry (MS) Data
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment |
| 113 | High | [M]⁺ (Molecular Ion) |
| 98 | High | [M - CH₃]⁺ |
| 70 | Medium | [M - C₃H₇]⁺ |
| 56 | Medium | [C₃H₆N]⁺ |
| 42 | High | [C₂H₄N]⁺ |
In-Depth Analysis: Interpreting the Spectroscopic Evidence
Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum of this compound is characterized by three distinct singlets, indicating the absence of adjacent protons to cause splitting. The singlet at approximately 1.25 ppm corresponds to the six equivalent protons of the two methyl groups at the C4 position. The singlet around 1.95 ppm is assigned to the three protons of the methyl group attached to the C2 carbon of the imine functionality. The singlet at about 3.85 ppm represents the two protons of the methylene group (CH₂) in the oxazoline ring.
-
¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon environments. For this compound, five distinct signals are expected and observed. The signal around 165.0 ppm is characteristic of the C=N carbon. The signals for the methyl carbons appear at lower chemical shifts, while the quaternary carbon and the methylene carbon of the ring appear at intermediate values.
Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound displays a strong absorption band around 1670 cm⁻¹, which is characteristic of the C=N stretching vibration of the imine group within the oxazoline ring. The strong absorptions in the 2970-2860 cm⁻¹ region are due to the C-H stretching of the methyl and methylene groups. A strong band around 1250 cm⁻¹ is indicative of the C-O stretching vibration.
Mass Spectrometry (MS) determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural confirmation. The mass spectrum of this compound shows a prominent molecular ion peak [M]⁺ at an m/z of 113, confirming its molecular weight. Common fragmentation pathways for oxazolines involve the loss of alkyl groups and cleavage of the heterocyclic ring, leading to the observed fragment ions.
Alternative and Complementary Analytical Techniques
While NMR, IR, and MS are the primary tools for structural confirmation, other techniques can provide valuable complementary information:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for the analysis of volatile compounds like this compound. It separates the compound from any impurities before it enters the mass spectrometer, providing a clean mass spectrum and retention time data that can be used for identification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives or in complex mixtures, LC-MS is a powerful alternative. It allows for the separation of components in the liquid phase before mass analysis.
-
X-ray Crystallography: For crystalline derivatives of this compound, single-crystal X-ray diffraction can provide an unambiguous, three-dimensional structure of the molecule.
Experimental Protocols
A general outline of the experimental protocols for the key spectroscopic techniques is provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound product in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain singlets for all carbon atoms.
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.
-
Background Spectrum: Record a background spectrum of the clean salt plates or the empty ATR crystal.
-
Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.
-
Data Analysis: Identify and label the significant absorption bands in the spectrum and assign them to the corresponding functional group vibrations.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer. For volatile compounds, direct infusion or injection into a gas chromatograph (GC-MS) is common. For less volatile compounds, liquid chromatography (LC-MS) or direct infusion via an electrospray ionization (ESI) source can be used.
-
Ionization: Ionize the sample molecules. Electron Impact (EI) is a common method for GC-MS, while ESI is frequently used for LC-MS.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Spectrum Generation: Detect the ions and generate a mass spectrum that plots the relative abundance of ions as a function of their m/z ratio.
Logical Workflow for Structural Confirmation
The following diagram illustrates a typical workflow for the spectroscopic confirmation of the structure of a synthesized product like this compound.
Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.
By following the methodologies and comparing the obtained data with the reference values presented in this guide, researchers can confidently confirm the structure of their this compound products and ensure the integrity of their subsequent research and development activities.
A Comparative Guide to the Polymerization Kinetics of 2-Substituted-2-oxazolines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the polymerization kinetics of 2-substituted-2-oxazolines, a class of monomers crucial for the synthesis of poly(2-oxazoline)s (POx). These polymers are of significant interest in the biomedical field, including drug delivery systems, owing to their biocompatibility and tunable properties.
Comparative Kinetic Data
The cationic ring-opening polymerization of 2-oxazolines is a living polymerization technique, allowing for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. The rate of polymerization is influenced by several factors, including the monomer structure, initiator type, solvent, and temperature.
Below is a summary of representative kinetic data for the polymerization of 2-methyl-2-oxazoline and 2-ethyl-2-oxazoline initiated with different alkyl sulfonates. The data highlights the influence of the monomer's 2-substituent and the initiator's leaving group on the apparent propagation rate constant (kp).
| Monomer | Initiator | Solvent | Temperature (°C) | Apparent Propagation Rate Constant (kp) (L mol-1 s-1) |
| 2-Methyl-2-oxazoline (MeOx) | Methyl tosylate (MeOTs) | Acetonitrile | 80 | 1.5 x 10-3 |
| 2-Methyl-2-oxazoline (MeOx) | Methyl nosylate (MeONs) | Acetonitrile | 80 | 2.5 x 10-3 |
| 2-Methyl-2-oxazoline (MeOx) | Methyl triflate (MeOTf) | Acetonitrile | 80 | 4.0 x 10-3 |
| 2-Ethyl-2-oxazoline (EtOx) | Methyl tosylate (MeOTs) | Acetonitrile | 80 | 0.8 x 10-3 |
| 2-Ethyl-2-oxazoline (EtOx) | Methyl nosylate (MeONs) | Acetonitrile | 80 | 1.3 x 10-3 |
| 2-Ethyl-2-oxazoline (EtOx) | Methyl triflate (MeOTf) | Acetonitrile | 80 | 2.1 x 10-3 |
Note: The data presented is a compilation of representative values from various studies and is intended for comparative purposes. Actual values may vary depending on specific experimental conditions.
Experimental Protocols
A detailed understanding of the polymerization kinetics is achieved through meticulous experimental procedures. The following is a general protocol for a kinetic study of the cationic ring-opening polymerization of 2-substituted-2-oxazolines.
1. Materials:
-
Monomer: 2-methyl-2-oxazoline (MeOx) or 2-ethyl-2-oxazoline (EtOx), distilled over a suitable drying agent (e.g., CaH2) under an inert atmosphere.
-
Initiator: Alkyl sulfonate (e.g., methyl tosylate, methyl triflate), purified by distillation or recrystallization.
-
Solvent: Anhydrous acetonitrile (ACN), typically distilled over P2O5.
-
Terminating Agent: Piperidine or other nucleophilic compounds.
-
Inert Gas: Argon or Nitrogen.
2. Polymerization Setup:
-
All glassware should be flame-dried under vacuum and cooled under an inert atmosphere to ensure anhydrous conditions.
-
Reactions are typically carried out in a temperature-controlled oil bath or using a microwave reactor for accelerated polymerization.[1]
3. Kinetic Experiment Procedure:
-
The monomer and solvent are charged into the reaction vessel under an inert atmosphere.
-
The solution is brought to the desired reaction temperature.
-
The initiator is added to start the polymerization (time = 0).
-
Aliquots of the reaction mixture are withdrawn at specific time intervals using a syringe.
-
Each aliquot is immediately quenched by adding it to a solution of the terminating agent (e.g., piperidine in methanol) to stop the polymerization.
4. Analysis:
-
Monomer Conversion: The monomer conversion at each time point is determined using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3] In GC analysis, an internal standard is used for accurate quantification. In 1H NMR, the disappearance of monomer peaks relative to a solvent peak is monitored.
-
Polymer Characterization: The molecular weight and molecular weight distribution (Đ = Mw/Mn) of the resulting polymer are determined by Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC).
5. Data Analysis:
-
For a living polymerization with fast initiation, the polymerization follows first-order kinetics with respect to the monomer concentration.[4]
-
A plot of ln([M]0/[M]t) versus time should yield a straight line, where [M]0 is the initial monomer concentration and [M]t is the monomer concentration at time t.
-
The apparent rate constant of propagation (kapp) can be calculated from the slope of this line (slope = kapp = kp[I]0), where [I]0 is the initial initiator concentration.
Visualizations
Experimental Workflow for Kinetic Studies
References
- 1. scilit.com [scilit.com]
- 2. tu-dresden.de [tu-dresden.de]
- 3. Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Living cationic ring-opening polymerization of 2-oxazolines initiated by rare-earth metal triflates - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Untapped Potential of Poly(2,4,4-Trimethyl-2-oxazoline) in Biomedicine: A Comparative Outlook
For researchers, scientists, and drug development professionals, the quest for novel biomaterials with enhanced performance and tailored properties is a continuous endeavor. Within the promising class of poly(2-oxazoline)s (POx), polymers derived from 2,4,4-trimethyl-2-oxazoline present a compelling, yet largely unexplored, avenue for innovation in drug delivery, tissue engineering, and beyond. This guide provides a comparative evaluation of this polymer, placing its predicted characteristics in the context of well-established poly(2-oxazoline)s and other biomaterials.
While direct experimental data on poly(this compound) for biomedical applications is currently scarce in peer-reviewed literature, its chemical structure allows for informed predictions of its properties and potential advantages. This guide will, therefore, draw comparisons with widely studied analogues such as poly(2-methyl-2-oxazoline) (PMeOx) and poly(2-ethyl-2-oxazoline) (PEtOx), which are recognized for their biocompatibility, "stealth" behavior, and tunability, often surpassing the current gold standard, poly(ethylene glycol) (PEG).[1]
A Comparative Analysis of Poly(2-oxazoline) Properties
The defining feature of this compound is the presence of three methyl groups on the oxazoline ring. This structural element is anticipated to significantly influence the physicochemical properties of the resulting polymer, primarily by increasing its hydrophobicity compared to PMeOx and PEtOx.
| Property | Poly(2-methyl-2-oxazoline) (PMeOx) | Poly(2-ethyl-2-oxazoline) (PEtOx) | Poly(this compound) (Predicted) | Poly(ethylene glycol) (PEG) |
| Solubility in Water | Highly hydrophilic[2] | Hydrophilic, thermoresponsive above ~60°C[2] | Expected to be less water-soluble, likely thermoresponsive at a lower temperature | Highly hydrophilic |
| Biocompatibility | Excellent, low cytotoxicity[1] | Excellent, low cytotoxicity[1] | Predicted to be biocompatible, but requires experimental validation | Generally good, but concerns about immunogenicity exist |
| "Stealth" Properties | Excellent, low protein adsorption[3] | Excellent, low protein adsorption[3] | Predicted to have good stealth properties, but the bulkier side chain may influence protein interactions | Good, but anti-PEG antibodies have been observed |
| Drug Loading Capacity | Can be formulated into drug carriers[4] | High capacity for hydrophobic drugs in block copolymers[1] | Potentially high capacity for hydrophobic drugs due to increased hydrophobicity | Variable, dependent on formulation |
| Chemical Stability | High, stable amide backbone | High, stable amide backbone | Expected to have a stable amide backbone | Prone to oxidative degradation |
| Functionalization | Readily functionalizable at chain ends and via side-chain modifications | Readily functionalizable at chain ends and via side-chain modifications | Expected to be functionalizable, offering versatility in design | Less versatile for functionalization |
Experimental Protocols: A Generalized Approach
The synthesis of poly(this compound) would likely proceed via cationic ring-opening polymerization (CROP), a well-established method for producing well-defined poly(2-oxazoline)s.[3]
General Synthesis of Poly(this compound) via CROP
Materials:
-
This compound (monomer)
-
Initiator (e.g., methyl tosylate, methyl triflate)
-
Anhydrous solvent (e.g., acetonitrile, dichlorobenzene)
-
Terminating agent (e.g., water, piperidine)
-
Inert atmosphere (e.g., nitrogen, argon)
Procedure:
-
The monomer and solvent are added to a dried reaction vessel under an inert atmosphere.
-
The initiator is added to the solution to commence polymerization.
-
The reaction is allowed to proceed at a specific temperature (typically elevated) for a predetermined time to achieve the desired molecular weight.
-
The polymerization is terminated by the addition of a nucleophilic terminating agent.
-
The resulting polymer is purified by precipitation in a non-solvent (e.g., diethyl ether) and dried under vacuum.
Cytotoxicity Assessment (General Protocol)
Cell Lines:
-
A relevant cell line for the intended application (e.g., HeLa for cancer research, fibroblasts for tissue engineering).
Method (MTT Assay):
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The polymer is dissolved in cell culture medium at various concentrations.
-
The culture medium is replaced with the polymer solutions, and the cells are incubated for a specified period (e.g., 24, 48, 72 hours).
-
An MTT solution is added to each well, and the plate is incubated to allow the formation of formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader to determine cell viability relative to untreated control cells.
Visualizing the Synthesis: Cationic Ring-Opening Polymerization
The CROP mechanism is a cornerstone of poly(2-oxazoline) synthesis, enabling precise control over the polymer's structure.
References
- 1. Drug-Induced Morphology Switch in Drug Delivery Systems Based on Poly(2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Poly(2-oxazoline)s as Polymer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cationic ring-opening polymerization of 2-oxazolines in γ-butyrolactones using various initiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Safe Disposal of 2,4,4-Trimethyl-2-oxazoline: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount for laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 2,4,4-Trimethyl-2-oxazoline, ensuring compliance with safety regulations and minimizing risk.
Emergency Overview: this compound is a highly flammable liquid and vapor.[1] It may cause irritation to the eyes, skin, respiratory tract, and digestive tract.[2] Additionally, it has the potential to cause central nervous system depression and cardiac disturbances.[2] The toxicological properties of this chemical have not been fully investigated.[2]
Physical and Chemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| CAS Number | 1772-43-6 |
| Molecular Formula | C₆H₁₁NO |
| Molecular Weight | 113.16 g/mol |
| Appearance | Clear, colorless liquid[2] |
| Boiling Point | 112-113 °C |
| Flash Point | 12 °C (53.6 °F) - closed cup[2] |
| Density | 0.887 g/mL at 25 °C |
| Refractive Index | n20/D 1.4213 |
Operational Disposal Plan: Step-by-Step Procedures
This section outlines the necessary steps for the safe disposal of this compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the environment.
1. Personal Protective Equipment (PPE): Before handling the chemical, ensure all appropriate personal protective equipment is worn. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[2]
-
Hand Protection: Appropriate chemical-resistant gloves.[2]
-
Body Protection: A lab coat or other protective clothing to prevent skin exposure.[2]
-
Respiratory Protection: If ventilation is inadequate, use a respirator with an appropriate filter (e.g., type ABEK (EN14387)).
2. Spill Management: In the event of a spill, immediate action is required:
-
Eliminate Ignition Sources: As the substance is highly flammable, remove all sources of ignition from the area (e.g., open flames, sparks, hot surfaces).[1][3]
-
Ventilate the Area: Ensure adequate ventilation to disperse vapors.[2]
-
Contain the Spill: Use a non-combustible absorbent material such as sand, earth, or vermiculite to absorb the spill.[2]
-
Collect the Waste: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, labeled, and sealable container for hazardous waste.[1][2]
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.
3. Waste Collection and Storage:
-
Container: Use a designated, properly labeled container for the waste this compound. The container should be kept tightly closed.[1]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition.[1] The storage area should be designated for flammable liquids.
4. Disposal:
-
Hazardous Waste Classification: Chemical waste generators are required to determine if a discarded chemical is classified as hazardous waste according to the U.S. EPA guidelines in 40 CFR Parts 261.3.[2]
-
Professional Disposal Service: Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Regulatory Compliance: Ensure compliance with all federal, state, and local hazardous waste regulations for complete and accurate classification and disposal.[2]
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Logical workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

